3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane
Description
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Properties
IUPAC Name |
(1R,5S)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-11-6-12(13)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2/t11-,12+,13? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERPUNDHAOPKPP-FUNVUKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1C2O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, in-depth exploration of the synthetic pathway to obtain 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane, a valuable scaffold in medicinal chemistry. As conformationally restricted piperidine analogues, these bicyclic systems are of significant interest in the design of novel therapeutics. This document outlines a robust two-step synthesis, commencing with the formation of the key ketone intermediate, followed by a stereoselective reduction to yield the desired endo-alcohol. The causality behind experimental choices and self-validating protocols are emphasized throughout to ensure scientific integrity and reproducibility.
Introduction: The Significance of the 3-Azabicyclo[3.1.1]heptane Core
The 3-azabicyclo[3.1.1]heptane framework represents a class of saturated, bridged bicyclic amines that serve as important bioisosteres for piperidine and pyridine rings in drug discovery.[1] The rigid, three-dimensional structure of this scaffold can lead to improved binding affinity, selectivity, and pharmacokinetic properties of drug candidates by locking the molecule in a specific conformation. The title compound, 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane, incorporates a benzyl protecting group on the nitrogen, which can be readily removed for further functionalization, and a hydroxyl group at the 6-position, which can serve as a handle for introducing additional diversity or as a key pharmacophoric feature. The endo stereochemistry of the hydroxyl group is a critical determinant of the molecule's overall topology and potential biological activity.
Synthetic Strategy Overview
The synthesis of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane is approached in two main stages, starting from commercially available cyclobutanone. The first stage involves the construction of the bicyclic ketone, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one. The second, and stereochemically crucial, stage is the reduction of this ketone to the desired endo-alcohol.
Caption: Overall synthetic workflow.
Stage 1: Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
An efficient, multigram synthesis of the key intermediate, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one, has been developed and is a cornerstone for accessing the target molecule.[2][3][4] This method utilizes a double Mannich reaction, a powerful tool for the construction of bicyclic amine systems.
Rationale for the Double Mannich Reaction
The double Mannich reaction of a cyclic ketone with an N,N-bis(alkoxymethyl)alkylamine provides a facile and convergent route to bicyclic piperidine analogues.[3] This approach is highly effective for the multigram preparation of the desired 3-azabicyclo[3.1.1]heptan-6-one core.[3] The reaction proceeds via the in situ formation of an Eschenmoser-type salt, which then undergoes two successive Mannich-type additions with the enolate of cyclobutanone to construct the bicyclic framework.
Detailed Experimental Protocol
Reaction: Cyclobutanone + N,N-bis(methoxymethyl)benzylamine → 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclobutanone | 70.09 | 35.0 g | 0.50 |
| N,N-bis(methoxymethyl)benzylamine | 195.26 | 97.5 g | 0.50 |
| Chlorotrimethylsilane (TMSCl) | 108.64 | 120.0 g | 1.10 |
| Acetonitrile | 41.05 | 2500 mL | - |
| 2 M Hydrochloric Acid | - | - | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Dichloromethane | - | - | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a stirred solution of acetonitrile (2500 mL) at 40 °C, a mixture of cyclobutanone (35.0 g, 0.50 mol), N,N-bis(methoxymethyl)benzylamine (97.5 g, 0.50 mol), and chlorotrimethylsilane (120.0 g, 1.10 mol) is added dropwise over 3 hours.
-
After the addition is complete, the reaction mixture is stirred at 40 °C for an additional 12 hours.
-
The mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in 2 M hydrochloric acid (500 mL) and stirred for 1 hour.
-
The aqueous solution is washed with dichloromethane (3 x 200 mL) to remove non-basic impurities.
-
The aqueous layer is cooled in an ice bath and basified to pH 9-10 with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane (3 x 300 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one as a crystalline solid.
Expected Yield: Approximately 43% overall yield.[3]
Stage 2: Stereoselective Reduction to 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane
The stereochemical outcome of the reduction of the ketone at the C-6 position is paramount. The two possible products are the endo and exo alcohols. The endo isomer has the hydroxyl group pointing towards the larger six-membered ring, while the exo isomer has the hydroxyl group pointing away from it.
Caption: Stereochemical pathways of reduction.
Rationale for Stereoselective Reduction
The stereoselectivity of the reduction of bicyclic ketones is primarily governed by steric hindrance. Hydride attack will preferentially occur from the less sterically hindered face of the carbonyl group. In the case of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one, the exo face is more accessible to incoming nucleophiles than the more hindered endo face. Therefore, the use of a sterically demanding reducing agent is expected to enhance the selectivity for hydride attack from the exo face, leading to the formation of the desired endo-alcohol.
Common reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are relatively small and may lead to a mixture of endo and exo isomers.[5] To achieve high endo selectivity, a bulkier hydride source is preferable. Lithium tri-sec-butylborohydride (L-Selectride®) is an excellent candidate for this transformation due to its large steric profile, which favors attack from the less hindered face of the ketone.
Detailed Experimental Protocol
Reaction: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one → 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | 215.28 | 10.0 g | 0.046 |
| L-Selectride® (1.0 M in THF) | 190.11 | 55.2 mL | 0.055 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
| 3 M Sodium Hydroxide Solution | - | - | - |
| 30% Hydrogen Peroxide Solution | - | - | - |
| Diethyl Ether | - | - | - |
| Saturated Sodium Chloride Solution | - | - | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
A solution of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (10.0 g, 0.046 mol) in anhydrous tetrahydrofuran (200 mL) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
L-Selectride® (1.0 M solution in THF, 55.2 mL, 0.055 mol, 1.2 equivalents) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
The reaction mixture is stirred at -78 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is allowed to warm to 0 °C, and the excess hydride is quenched by the slow, careful addition of water (10 mL).
-
A 3 M aqueous solution of sodium hydroxide (20 mL) is then added, followed by the dropwise addition of 30% hydrogen peroxide (20 mL) at a rate that maintains the temperature below 20 °C. This step is to decompose the borane byproducts.
-
The mixture is stirred at room temperature for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane.
Characterization of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane
The stereochemistry of the final product can be confirmed using nuclear magnetic resonance (NMR) spectroscopy, particularly by analyzing the coupling constants of the proton at the C-6 position.
-
¹H NMR: In the endo-isomer, the proton at C-6 is in the exo position. It is expected to exhibit a small coupling constant with the bridgehead protons (C-1 and C-5) due to the dihedral angle being close to 90°. In contrast, the exo-alcohol would have an endo C-6 proton, which would likely show a larger coupling constant with the bridgehead protons.
-
¹³C NMR: The chemical shift of the C-6 carbon will also be indicative of the stereochemistry.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound.
Conclusion
The synthesis of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane can be reliably achieved in two stages from cyclobutanone. The key to obtaining the desired endo stereoisomer lies in the stereoselective reduction of the intermediate ketone, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one. The use of a sterically hindered reducing agent, such as L-Selectride®, is proposed to favor hydride attack from the less hindered exo face of the bicyclic system, leading to the formation of the desired endo-alcohol with high selectivity. This synthetic guide provides a robust and well-rationalized protocol for researchers in the field of medicinal chemistry and drug discovery, enabling access to this valuable molecular scaffold for further investigation and development.
References
-
Wikipedia. (n.d.). Enantioselective ketone reduction. Retrieved from [Link]
-
Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134–8141. Available from: [Link]
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Denisenko, A. V., Mityuk, A. P., Grygorenko, O. O., Volochnyuk, D. M., Shishkin, O. V., Tolmachev, A. A., & Mykhailiuk, P. K. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 12(19), 4372–4375. Available from: [Link]
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Denisenko, A. V., Mityuk, A. P., Grygorenko, O. O., Volochnyuk, D. M., Shishkin, O. V., Tolmachev, A. A., & Mykhailiuk, P. K. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 12(19), 4372–4375. Available from: [Link]
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PubChem. (n.d.). 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one. Retrieved from [Link]
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Sci-Hub. (n.d.). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to the Characterization of 3-Azabicyclo[3.1.1]heptane Derivatives
Introduction
The 3-azabicyclo[3.1.1]heptane scaffold is a conformationally rigid, sp³-rich structural motif of significant and growing interest in modern drug discovery. Its unique three-dimensional architecture serves as a bioisosteric replacement for common aromatic and saturated heterocycles like pyridine and piperidine.[1][2] This substitution can dramatically improve key physicochemical properties of drug candidates, including aqueous solubility and metabolic stability, while reducing lipophilicity.[3][4] The rigid framework provides precise exit vectors for substituents, allowing for fine-tuned interactions with biological targets.[2] However, this same structural rigidity presents unique challenges for its synthesis and characterization. Unambiguous confirmation of structure, stereochemistry, and purity is paramount for advancing these derivatives in a drug development pipeline.
This guide provides a comprehensive overview of the essential analytical techniques and methodologies required for the robust characterization of 3-azabicyclo[3.1.1]heptane derivatives, intended for researchers and scientists in medicinal chemistry and drug development. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
The Strategic Importance of the 3-Azabicyclo[3.1.1]heptane Core
The value of this scaffold lies in its ability to mimic the spatial arrangement of substituents found in meta-substituted aromatic rings while imparting superior drug-like properties.[3][5] Its constrained nature locks pendant functional groups into well-defined orientations, which can lead to enhanced target selectivity and potency. Molecules incorporating this core have shown promise in various therapeutic areas, including as antihistamines and kinase inhibitors.[4][6]
A Multi-Pronged Approach to Characterization
Confirming the identity and purity of a novel 3-azabicyclo[3.1.1]heptane derivative is not reliant on a single technique but requires the convergence of data from several orthogonal methods. The typical workflow involves a preliminary purity assessment followed by detailed spectroscopic and structural analysis.
Caption: General workflow for the characterization of 3-azabicyclo[3.1.1]heptane derivatives.
Part 1: Spectroscopic Elucidation
Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the connectivity, chemical environment, and functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of these bicyclic amines in solution. The rigid, cage-like structure results in a highly dispersed and diagnostic spectrum.
Expertise in Action: Why NMR is Critical Unlike flexible aliphatic amines where proton signals can be broad or overlapping, the constrained nature of the 3-azabicyclo[3.1.1]heptane core locks protons into distinct chemical environments. This leads to sharp, well-resolved signals with unique coupling patterns that are highly informative. The bridgehead protons (at C1 and C5) are particularly diagnostic.
Key Diagnostic Features in ¹H NMR:
-
Bridgehead Protons (H1, H5): These typically appear as broad multiplets in the range of 2.5-3.5 ppm. Their chemical shift is highly sensitive to the nature of the substituent on the nitrogen atom.
-
Protons Adjacent to Nitrogen (H2, H4): These protons are deshielded and appear further downfield, often between 3.0 and 4.0 ppm. Their coupling patterns provide crucial information about the ring conformation.
-
Cyclobutane Protons (H6, H7): These protons reside on the four-membered ring and often exhibit complex splitting patterns due to geminal and vicinal coupling. 2D NMR techniques are essential for their unambiguous assignment.
2D NMR Techniques (COSY & HSQC): The Key to Unambiguous Assignment Given the structural complexity, one-dimensional spectra are often insufficient.
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, allowing for the tracing of proton connectivity throughout the entire spin system. This is invaluable for connecting the bridgehead protons to the rest of the scaffold.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon atom, providing an unambiguous map of the carbon skeleton.
Table 1: Typical NMR Chemical Shift Ranges
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| C1, C5 (Bridgehead) | 2.5 - 3.5 | 35 - 45 | Highly dependent on N-substituent. |
| C2, C4 (α to N) | 3.0 - 4.0 | 50 - 60 | Shifted downfield due to electronegative N. |
| C6 | 1.8 - 2.5 | 25 - 35 | Part of the cyclobutane ring. |
| C7 (Methylene Bridge) | 1.5 - 2.2 | ~15 | Often shows complex coupling. |
Note: Ranges are approximate and can vary significantly based on substitution and solvent.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the derivative and, through high-resolution analysis (HRMS), its elemental composition. This technique is a crucial validation step to confirm that the desired product has been formed.
Experimental Choice: ESI vs. EI
-
Electrospray Ionization (ESI): This is the preferred method for most 3-azabicyclo[3.1.1]heptane derivatives. As a soft ionization technique, it typically yields the protonated molecular ion [M+H]⁺, providing clear molecular weight information with minimal fragmentation.
-
Electron Ionization (EI): While useful for providing a fragmentation fingerprint, EI can sometimes lead to excessive fragmentation of the bicyclic core, making the molecular ion peak difficult to identify.
A high-resolution mass measurement (e.g., from a TOF or Orbitrap analyzer) that is within 5 ppm of the calculated mass provides strong evidence for the assigned molecular formula.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups. For N-H containing derivatives (secondary amines), a characteristic absorption band will appear in the 3300-3500 cm⁻¹ region. C-N stretching vibrations are typically observed in the 1000-1200 cm⁻¹ range. While not as structurally informative as NMR, it serves as a quick check for expected functionalities.
Part 2: Definitive Structural and Purity Analysis
While spectroscopy provides a detailed picture of the molecule, other techniques are required for absolute structural confirmation and for quantifying purity, especially stereochemical purity.
Single Crystal X-Ray Crystallography
For unambiguous proof of structure and, most importantly, relative and absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[2]
Why it's the Ultimate Arbiter: This technique provides a three-dimensional model of the molecule as it exists in the crystal lattice. It yields precise bond lengths, bond angles, and torsional angles, confirming the bicyclic structure and the spatial orientation of all substituents.[8] For chiral derivatives, analysis of the data can determine the absolute configuration (R/S) without ambiguity.[9]
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The Ascendancy of Azabicyclo[3.1.1]heptanes: A Technical Guide to Synthesis and Application in Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with enhanced efficacy and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional confines of flat, aromatic ring systems. This "escape from flatland" has led to a surge of interest in rigid, three-dimensional scaffolds that can mimic the spatial arrangement of common pharmacophores while offering superior physicochemical properties. Among these, the azabicyclo[3.1.1]heptane core has emerged as a particularly promising motif. Its constrained bicyclic structure serves as a bioisosteric replacement for ubiquitous pyridine and piperidine rings, offering a unique opportunity to modulate potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[1][2] This in-depth guide provides a comprehensive overview of the discovery and synthesis of novel azabicyclo[3.1.1]heptanes, with a focus on practical, scalable methodologies and their impactful applications in modern drug development.
Strategic Synthesis of the Azabicyclo[3.1.1]heptane Scaffold
The construction of the strained azabicyclo[3.1.1]heptane ring system requires carefully considered synthetic strategies. Several robust methods have been developed, each with its own advantages in terms of starting material availability, scalability, and the potential for introducing diverse functional groups.
From Spirocyclic Oxetanyl Nitriles: A Reductive Cyclization Approach
A general and scalable approach to 3-azabicyclo[3.1.1]heptanes commences with the reduction of spirocyclic oxetanyl nitriles.[3][4] This method is notable for its operational simplicity and the use of readily available starting materials.
Experimental Protocol: Synthesis of 3-Phenyl-3-azabicyclo[3.1.1]heptane Hydrochloride [3]
-
Step 1: Synthesis of Oxetane Bromide. Following a literature procedure, 3-(bromomethyl)-3-methyloxetane is prepared from the corresponding commercially available alcohol.
-
Step 2: Alkylation of Phenylacetonitrile. To a solution of phenylacetonitrile in DMF, sodium hydride is added portionwise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of the oxetane bromide. The reaction is allowed to warm to room temperature and stirred until completion. Work-up with water and extraction with ethyl acetate, followed by purification by column chromatography, affords the spirocyclic oxetanyl nitrile.
-
Step 3: Reductive Cyclization. The spirocyclic oxetanyl nitrile is dissolved in anhydrous THF and added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. The reaction is then refluxed for several hours. After cooling, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
Step 4: Salt Formation. The crude amine is dissolved in diethyl ether, and a solution of HCl in dioxane is added. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the desired 3-phenyl-3-azabicyclo[3.1.1]heptane hydrochloride.
The mechanism of this transformation is believed to proceed through the initial reduction of the nitrile to a primary amine, which then undergoes an intramolecular nucleophilic attack on the oxetane ring, facilitated by the Lewis acidity of the aluminum species, leading to ring-opening and formation of the bicyclic system.[3]
Multigram Synthesis from 3-Oxocyclobutanecarboxylate: Accessing a Key Building Block
For applications requiring larger quantities of material, a highly efficient, multigram synthesis of 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione has been developed.[5][6] This versatile intermediate serves as a valuable starting point for the synthesis of a wide range of derivatives, including those used in the development of Proteolysis Targeting Chimeras (PROTACs).[2][7]
Experimental Protocol: Multigram Synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione [5][6]
-
Step 1: Diastereoselective Strecker Reaction. Methyl 3-oxocyclobutanecarboxylate is reacted with benzylamine and trimethylsilyl cyanide in methanol to afford the corresponding aminonitrile. The reaction proceeds with good diastereoselectivity, favoring the trans isomer.
-
Step 2: Hydrolysis and Imide Formation. The aminonitrile is then subjected to acidic hydrolysis to convert the nitrile to a carboxylic acid, followed by treatment with a strong base (e.g., potassium tert-butoxide) to induce intramolecular cyclization to the desired 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione.
-
Step 3: Deprotection. The benzyl protecting group is removed by catalytic hydrogenation to yield the final product. This process has been successfully scaled to produce hundreds of grams of the target compound.[2]
Thermal Intramolecular [2+2] Cycloaddition
Another elegant strategy for the construction of the azabicyclo[3.1.1]heptane core involves a thermal intramolecular [2+2] cycloaddition of 4,4-diaryl-1,3-dienes.[8][9] This approach allows for the synthesis of highly substituted derivatives.
Applications in Drug Discovery: A Paradigm Shift in Molecular Design
The true value of the azabicyclo[3.1.1]heptane scaffold lies in its ability to positively impact the properties of drug candidates. Its rigid, three-dimensional nature allows for precise positioning of substituents to optimize interactions with biological targets, while its saturated character often leads to improved metabolic stability and solubility compared to aromatic counterparts.[1][10]
Bioisosterism for Enhanced Physicochemical Properties
A compelling demonstration of the benefits of this scaffold is the modification of the antihistamine drug Rupatadine. By replacing the pyridine ring with a 3-azabicyclo[3.1.1]heptane moiety, a significant improvement in key physicochemical properties was observed.[3][11]
| Property | Rupatadine | Azabicyclo[3.1.1]heptane Analog | Fold Improvement |
| Solubility (PBS, pH 7.4) | 29 µM | 365 µM | ~12.6x |
| logD (7.4) | >4.5 | 3.8 | Lower Lipophilicity |
| Metabolic Half-life (t½) | 3.2 min | 35.7 min | ~11.2x |
| Data sourced from Mykhailiuk et al. (2023).[3][11] |
This dramatic enhancement in solubility and metabolic stability highlights the potential of the azabicyclo[3.1.1]heptane core to transform drug candidates with suboptimal properties into viable clinical assets. Similar improvements in metabolic stability and permeability have also been noted in analogs of the anticancer drug Sonidegib.[4][5]
Modulation of Nicotinic Acetylcholine Receptors
Derivatives of 3,6-diazabicyclo[3.1.1]heptane have been extensively investigated as potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders.[12][13]
A series of 3-(6-halopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptanes have shown high affinity and selectivity for the α4β2 nAChR subtype.[13] Structure-activity relationship (SAR) studies have revealed that substitution on the pyridyl ring significantly influences binding affinity. For instance, the introduction of a phenyl group at the 6-position of the pyridine ring maintained high affinity while improving selectivity over the α7 subtype.[13]
| Compound | Substitution | Ki (α4β2 nAChR) | Selectivity (α7/α4β2) |
| 2a | 6-Chloro | High | Moderate |
| 2b | 6-Bromo | High | Moderate |
| 3c | 6-Phenyl | 11.17 pM | High |
| 3j | 6-(p-NO₂-phenyl) | High | High |
| Data from Murineddu et al. (2015).[13] |
Enabling Novel Therapeutic Modalities: PROTACs
The versatile chemistry of the 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate has been leveraged in the synthesis of thalidomide analogs.[2][7] These analogs serve as crucial components in the design of PROTACs, a revolutionary class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The azabicyclo[3.1.1]heptane moiety can be incorporated into the linker region of the PROTAC, providing a rigid and synthetically tractable handle to connect the target protein binder and the E3 ligase ligand.
Future Perspectives
The azabicyclo[3.1.1]heptane scaffold represents a significant advancement in the field of medicinal chemistry, offering a powerful tool to overcome the limitations of traditional flat aromatic systems. The synthetic methodologies outlined in this guide provide a solid foundation for the exploration of this unique chemical space. As our understanding of the interplay between three-dimensional molecular architecture and biological activity deepens, we can anticipate the discovery of even more innovative applications for this versatile scaffold. Future research will likely focus on the development of novel, stereoselective synthetic routes to access a wider range of functionalized derivatives, as well as the continued exploration of their potential in targeting challenging disease pathways and enabling next-generation therapeutic modalities.
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Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
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Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
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Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, e202505519. [Link]
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Lysenko, V., et al. (2025). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. European Journal of Organic Chemistry. [Link]
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Cea-Rama, I., et al. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). European Journal of Medicinal Chemistry, 87, 449-460. [Link]
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Kim, K. H., et al. (2014). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. Advanced Synthesis & Catalysis, 356(16), 3363-3369. [Link]
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Lysenko, V., et al. (2025). Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. European Journal of Organic Chemistry. [Link]
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Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]
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Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
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Murineddu, G., et al. (2012). and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: novel selective ligands with subnanomolar affinity for α4β. Publications CNR API. [Link]
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Kim, K. H., et al. (2014). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. Advanced Synthesis & Catalysis, 356(16), 3363-3369. [Link]
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Murineddu, G., et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 105, 137-147. [Link]
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Spectroscopic Elucidation of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane: A Technical Guide
Foreword
The 3-azabicyclo[3.1.1]heptane scaffold is a key structural motif in medicinal chemistry, prized for its conformational rigidity which allows for precise spatial positioning of pharmacophoric elements. This guide provides an in-depth technical analysis of the spectroscopic characteristics of a specific derivative, 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane. As a valuable building block for drug discovery, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecule's structure and its spectral output, thereby providing a self-validating framework for its characterization.
Molecular Structure and its Spectroscopic Implications
The target molecule, 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane, possesses a unique bicyclic core that imparts significant conformational constraint. The stereochemistry of the hydroxyl group at the C-6 position, specifically its endo orientation, is a critical determinant of the molecule's three-dimensional structure and, consequently, its spectroscopic signature. The benzyl group attached to the nitrogen atom introduces a set of aromatic protons and a benzylic methylene group, which are readily identifiable in NMR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and NOESY) NMR experiments is essential for the complete assignment of all proton and carbon signals and for confirming the crucial endo stereochemistry of the hydroxyl group.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this molecule is predicted to exhibit a series of distinct signals corresponding to the bicyclic framework, the benzyl group, and the hydroxyl proton. The chemical shifts are influenced by the anisotropic effects of the aromatic ring and the electronegativity of the nitrogen and oxygen atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-7a, H-7b (exo/endo) | ~1.8 - 2.2 | m | |
| H-1, H-5 (bridgehead) | ~2.5 - 2.8 | m | |
| H-2α, H-4α (axial) | ~2.9 - 3.2 | m | |
| H-2β, H-4β (equatorial) | ~2.2 - 2.5 | m | |
| Benzylic CH₂ | ~3.6 | s | |
| H-6 (exo) | ~4.0 - 4.2 | m | |
| OH | Variable (broad s) | s | |
| Aromatic CH | ~7.2 - 7.4 | m |
Note: Predicted values are estimations and may differ from experimental values.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-7 | ~25 - 30 |
| C-1, C-5 (bridgehead) | ~40 - 45 |
| C-2, C-4 | ~55 - 60 |
| Benzylic CH₂ | ~60 - 65 |
| C-6 | ~65 - 70 |
| Aromatic CH | ~127 - 129 |
| Aromatic C (quaternary) | ~138 - 140 |
Note: Predicted values are estimations and may differ from experimental values.
Experimental Protocol for NMR Analysis
A standard experimental protocol for acquiring high-quality NMR spectra for this compound is as follows:
-
Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required. Transfer the solution to a 5 mm NMR tube.[1]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.[1]
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.[1]
-
-
2D NMR (COSY & NOESY) Acquisition: Standard pulse programs for COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) should be utilized to establish proton-proton correlations through bonds and through space, respectively.[2][3][4][5]
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID), phase correct the resulting spectrum, and calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
Causality in NMR: The Power of 2D Experiments for Stereochemical Assignment
The endo stereochemistry of the hydroxyl group at C-6 can be definitively established using a NOESY experiment.[2][3][4][5] The proton on C-6 (H-6) is in the exo position. In a NOESY spectrum, this exo H-6 proton is expected to show a through-space correlation (a cross-peak) with the bridgehead protons (H-1 and H-5) and one of the protons on the C-7 bridge. Conversely, an exo-hydroxy (and therefore endo-H-6) would show a NOESY correlation with the protons on the C-2 and C-4 positions of the piperidine-like ring.
A COSY spectrum will reveal the through-bond coupling network, confirming the connectivity of the protons within the bicyclic system.[2] For instance, the bridgehead protons (H-1, H-5) will show correlations to the protons on the adjacent carbons (C-2, C-4, C-6, and C-7).
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and obtaining information about the fragmentation patterns of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane.
Predicted Mass Spectrum Data
The nominal molecular weight of the compound is 217.30 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 217 may be observed, though it could be weak due to facile fragmentation.
Key Predicted Fragment Ions (EI-MS):
| m/z | Predicted Fragment Structure/Loss | Significance |
| 217 | [M]⁺ | Molecular Ion |
| 200 | [M - OH]⁺ | Loss of hydroxyl radical |
| 199 | [M - H₂O]⁺ | Dehydration |
| 126 | [M - C₇H₇]⁺ | Loss of benzyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
The fragmentation of N-benzyl amines is often characterized by the formation of the tropylium ion at m/z 91, which is a very stable aromatic cation. The loss of water (M-18) is a common fragmentation pathway for alcohols.[6][7] Alpha-cleavage adjacent to the nitrogen or oxygen atoms can also lead to characteristic fragment ions.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. Further dilute this solution to a final concentration of about 10-100 µg/mL. If any precipitate is present, the solution must be filtered.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is suitable for this volatile compound. Alternatively, electrospray ionization (ESI) can be used, which is a softer ionization technique that would likely show a strong protonated molecule peak [M+H]⁺ at m/z 218.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the molecule.
Predicted IR Absorption Bands
| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3600 (broad) | O-H stretch | Alcohol |
| 3000-3100 | C-H stretch (sp²) | Aromatic |
| 2800-3000 | C-H stretch (sp³) | Aliphatic |
| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |
| 1050-1250 | C-O stretch | Secondary Alcohol |
| 1000-1200 | C-N stretch | Amine |
| 690-770 | C-H bend (out-of-plane) | Monosubstituted Benzene |
The broad absorption in the 3200-3600 cm⁻¹ region is a characteristic signature of the hydroxyl group's O-H stretch, with the broadening due to hydrogen bonding. The presence of both sp³ and sp² C-H stretching vibrations confirms the aliphatic bicyclic core and the aromatic benzyl group.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of a solid sample.
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Sample Scan: Record the infrared spectrum of the sample.
-
Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.
Conclusion
The spectroscopic analysis of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane requires a multi-faceted approach, with each technique providing complementary information. While ¹H and ¹³C NMR, particularly with the aid of 2D experiments like COSY and NOESY, are indispensable for the complete and unambiguous structural and stereochemical assignment, mass spectrometry and infrared spectroscopy serve as crucial confirmatory tools for determining the molecular weight and identifying key functional groups. This guide provides a robust framework for the spectroscopic characterization of this important medicinal chemistry building block, emphasizing the logical connections between molecular structure and spectral data.
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ResearchGate. (n.d.). COSY (above) and NOESY (below) (2D NMR) spectra of A and B in CDCl 3. Retrieved from [Link]
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Scilit. (n.d.). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
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- Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. DOI: 10.1002/anie.202304246
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YouTube. (2023, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! [Video]. Retrieved from [Link]
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YouTube. (2023, December 7). NOESY and COSY NMR Spectroscopy: Explained with a practical example. [Video]. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Chemistry LibreTexts. (2023, October 12). 5.4: NOESY Spectra. Retrieved from [Link]
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Slideshare. (n.d.). Fragmentation of different functional groups. Retrieved from [Link]
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The Three-Dimensional World of 3-Azabicyclo[3.1.1]heptanes: A Guide to Stereochemical Control and Application
Introduction: Beyond Flatland in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved physicochemical and pharmacological properties is relentless. The direct construction of molecules with high Csp3 content is a dependable strategy for enhancing three-dimensional characteristics, a critical factor for target engagement and metabolic stability[1]. The 3-azabicyclo[3.1.1]heptane core has emerged as a significant scaffold, serving as a saturated, conformationally restricted bioisostere for meta-substituted benzenes and piperidines[2][3][4]. Its rigid framework allows for precise positioning of substituents in three-dimensional space, offering unique opportunities for optimizing ligand-target interactions[5]. This guide provides an in-depth exploration of the stereochemistry of 3-azabicyclo[3.1.1]heptanes, detailing methodologies for stereochemical control, characterization, and the underlying principles that govern their synthesis and conformational behavior.
The Structural Landscape: Conformational Analysis and Isomerism
The 3-azabicyclo[3.1.1]heptane skeleton is a bridged bicyclic system characterized by a cyclobutane ring fused to a piperidine ring. This strained architecture dictates a unique set of conformational possibilities, primarily centered around the relative orientation of substituents.
Cis and Trans Isomerism: Mimicking Piperidine's Diversity
Substituents on the 3-azabicyclo[3.1.1]heptane core can adopt either a cis or trans relationship. Molecular structure analysis has revealed that these isomers can be considered as three-dimensional analogs of different piperidine conformers. The cis isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes, for example, act as mimics of the common 1,4-disubstituted piperidine chair conformation[5][6]. In contrast, the trans isomers can be viewed as analogs of the less common "boat" conformation of piperidines[5][6]. This inherent conformational diversity, locked within a rigid framework, provides medicinal chemists with a powerful tool to explore novel pharmacophores.
A visual comparison highlights the structural relationship between the bicyclic core and its monocyclic counterparts.
Caption: Conformational mimicry of piperidine by 3-azabicyclo[3.1.1]heptane isomers.
Stereoselective Synthesis: Mastering the Third Dimension
The therapeutic potential of 3-azabicyclo[3.1.1]heptane derivatives is intrinsically linked to their stereochemistry. Consequently, the development of stereoselective synthetic routes to access enantiopure or diastereomerically pure compounds is of paramount importance.
Catalytic Asymmetric Synthesis
Recent breakthroughs have enabled the catalytic asymmetric construction of chiral polysubstituted 3-azabicyclo[3.1.1]heptanes. One notable example is the copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) and azomethine ylides[1]. This method provides access to a wide range of enantioenriched 3-azabicyclo[3.1.1]heptanes with excellent diastereoselectivity and enantioselectivity (often >20:1 dr and 97-99% ee)[1].
Caption: Catalytic asymmetric synthesis of 3-azabicyclo[3.1.1]heptanes.
Diastereoselective Approaches
Diastereoselective methods often rely on substrate control or the use of chiral auxiliaries. An efficient approach for multigram synthesis involves the diastereoselective Strecker reaction of a 3-oxocyclobutanecarboxylate[3]. This reaction establishes the desired relative stereochemistry of substituents on the cyclobutane ring, which then serves as a precursor for the bicyclic system[3]. The thermodynamic stability of the trans isomer, positioning the two largest substituents away from each other, drives the diastereoselectivity[3].
Experimental Protocol: Diastereoselective Strecker Reaction
This protocol is adapted from a reported multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives[3].
-
Reaction Setup: To a solution of methyl 3-oxocyclobutane-1-carboxylate in an appropriate solvent (e.g., methanol), add benzylamine and trimethylsilyl cyanide.
-
Stirring: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the diastereomers. The major trans diastereomer can be further purified by trituration with a suitable solvent like isopropanol to achieve high diastereomeric purity (>92:8 dr)[3].
Characterization and Stereochemical Assignment
Unambiguous determination of the relative and absolute stereochemistry of 3-azabicyclo[3.1.1]heptanes is crucial for understanding their structure-activity relationships. A combination of spectroscopic and crystallographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of bridged bicyclic molecules[7].
-
Chemical Shifts (¹H and ¹³C): The rigid nature of the bicyclic core leads to distinct chemical shifts for protons and carbons in different stereoisomers. Diastereotopic protons will exhibit different chemical shifts[8].
-
Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants is dependent on the dihedral angle, as described by the Karplus equation. This can be used to infer the relative orientation of substituents.
-
Nuclear Overhauser Effect (NOE): NOE correlations provide through-space information about the proximity of protons. For bridged bicyclic systems, NOE correlations between protons on a substituent and protons on the "short" or "long" bridge can definitively establish the endo or exo orientation of the substituent[7].
| Technique | Information Gained | Application to 3-Azabicyclo[3.1.1]heptanes |
| ¹H NMR | Chemical shifts, coupling constants | Differentiate between diastereomers, determine relative stereochemistry. |
| ¹³C NMR | Chemical shifts | Confirm the number of unique carbons and the overall molecular symmetry. |
| NOESY/ROESY | Through-space proton-proton correlations | Unambiguously assign cis/trans and endo/exo stereochemistry. |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule, including its absolute stereochemistry if a chiral reference is present. This technique has been used to validate the structures of various 3-azabicyclo[3.1.1]heptane derivatives and to confirm their conformational preferences[4][9].
Applications in Drug Discovery: A Scaffold for Innovation
The unique structural features of 3-azabicyclo[3.1.1]heptanes make them attractive scaffolds for the development of novel therapeutics.
-
Bioisosteric Replacement: As saturated isosteres of pyridine and piperidine, they can be used to replace these aromatic and saturated heterocycles in known drug molecules[3][10]. This can lead to significant improvements in physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing biological activity[10][11].
-
Constrained Analogs: The rigid bicyclic framework can be used to lock a molecule in a specific bioactive conformation, potentially leading to increased potency and selectivity.
-
PROTACs and Anticancer Agents: The 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate has been utilized in the synthesis of bridged analogs of Thalidomide, a well-known anticancer drug and a component of proteolysis-targeting chimeras (PROTACs)[3].
Conclusion
The stereochemistry of 3-azabicyclo[3.1.1]heptanes is a critical determinant of their biological function. A thorough understanding of their conformational preferences, coupled with the application of modern stereoselective synthetic methods, allows for the rational design and synthesis of novel, three-dimensional drug candidates. The continued development of efficient and scalable routes to enantiopure 3-azabicyclo[3.1.1]heptane building blocks will undoubtedly fuel further innovation in medicinal chemistry and drug discovery.
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Wang, Y., et al. (2024). Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. Journal of the American Chemical Society. [Link]
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Kavun, A., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
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Jiang, Q., et al. (2024). In(OTf)3-Catalyzed (3 + 3) Dipolar Cyclization of Bicyclo[1.1.0]butanes with N-Nucleophilic 1,3-Dipoles: Access to 2,3-Diazabicyclo[3.1.1]heptanes, 2,3-Diazabicyclo[3.1.1]heptenes, and Enantiopure 2-Azabicyclo[3.1.1]heptanes. ACS Publications. [Link]
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Wang, Z., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]
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Niu, T., et al. (2025). Rapid Access to Chiral 3-Oxabicyclo[3.1.1]heptanes by Iridium-Catalyzed Asymmetric Hydrogenation and Sequential Cyclization. ResearchGate. [Link]
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Unknown Author. (n.d.). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Synfacts. [Link]
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Mykhailiuk, P. K., et al. (n.d.). General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes. Angewandte Chemie International Edition. [Link]
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Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
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Kavun, A., et al. (2025). Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry. [Link]
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Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]
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Csomós, P., et al. (2020). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. Molecules. [Link]
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Mykhailiuk, P. K. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry. [Link]
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Milewska, M. J., et al. (1997). Stereochemistry and chiroptical spectra of 3-azabicyclo[3.1.0]hexan-2-ones and thiones. Tetrahedron: Asymmetry. [Link]
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Unknown Author. (2025). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. ResearchGate. [Link]
-
Scott, M. E. (2014). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. ResearchGate. [Link]
-
Zhang, J., et al. (2025). Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. JACS Au. [Link]
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Unknown Author. (2023). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition. [Link]
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Man, N. F. C., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Molecules. [Link]
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Mykhailiuk, P. K. (2023). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]
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Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
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Unknown Author. (2009). Determination of relative stereochemistry. NMR Wiki. [Link]
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Unknown Author. (n.d.). Rapid Access to Chiral 3-Oxabicyclo[3.1.1]heptanes by Iridium... Angewandte Chemie International Edition. [Link]
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Methodological & Application
Application Note: A Scalable, Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives
Abstract
This application note provides a detailed, robust, and scalable protocol for the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives, key building blocks in modern drug discovery. The 3-azabicyclo[3.1.1]heptane scaffold is a valuable saturated bioisostere for commonly used aromatic rings like pyridine, offering a pathway to improve the three-dimensional character and physicochemical properties of drug candidates.[1][2] This guide details an efficient two-step synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, a versatile intermediate, starting from commercially available cyclobutanone.[3][4] The protocols herein are designed for scalability, having been successfully executed to produce over 50 grams in a single batch, without the need for chromatographic purification of the final intermediate.[4] We provide in-depth procedural details, causality behind experimental choices, characterization data, and a troubleshooting guide to ensure successful replication and adaptation in a research or process development setting.
Introduction: The Strategic Value of 3-Azabicyclo[3.1.1]heptanes
In the "escape from flatland" paradigm of medicinal chemistry, there is a continuous drive to replace flat, aromatic moieties with saturated, three-dimensional scaffolds. This strategy can lead to significant improvements in compound properties, including solubility, metabolic stability, and novelty of intellectual property.[5] The 3-azabicyclo[3.1.1]heptane core has emerged as a particularly attractive scaffold because it acts as a conformationally restricted piperidine analog or a saturated isostere of pyridine.[1][6] Its rigid structure allows for precise orientation of substituents, enabling optimized interactions with biological targets.
Despite their utility, the adoption of these scaffolds has been hampered by the lack of general, safe, and scalable synthetic routes. This document addresses that gap by presenting a field-proven, multigram-scale synthesis that is both efficient and operationally simple. The chosen route, a double Mannich reaction followed by acidic hydrolysis, provides a reliable pathway to the key intermediate, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, which can be further functionalized for diverse drug discovery programs.[3][4]
Overall Synthetic Workflow
The synthesis is a two-stage process designed for operational efficiency and scale. The first stage involves the construction of the bicyclic ketal via a double Mannich reaction. The second stage is a straightforward acidic hydrolysis to unmask the ketone, yielding the target intermediate. This approach avoids chromatography for the final product, a critical advantage for multigram synthesis.
Diagram 1: High-level workflow for the synthesis of the target intermediate.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.
Stage 1: Synthesis of 3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane
This step involves an in situ formation of a bis(alkoxymethyl)amine reagent, which then undergoes a double Mannich reaction with cyclobutanone to form the bicyclic core.[4]
Scientist's Note: The reaction is sensitive to the stoichiometry of the reagents. Using a slight excess of the amine and formaldehyde components ensures the complete consumption of the limiting cyclobutanone. Acetic acid acts as a catalyst for both the aminal formation and the subsequent Mannich reaction.
| Reagent/Solvent | Molecular Wt. | Quantity | Moles | Role |
| Benzylamine | 107.15 g/mol | 107.2 g (104 mL) | 1.0 | Amine Source |
| Paraformaldehyde | (CH₂O)n | 63.0 g | 2.1 (CH₂O units) | Formaldehyde Source |
| Methanol (MeOH) | 32.04 g/mol | 500 mL | - | Reagent & Solvent |
| Cyclobutanone | 70.09 g/mol | 56.1 g (60 mL) | 0.8 | Substrate |
| Acetic Acid (AcOH) | 60.05 g/mol | 120 g (114 mL) | 2.0 | Catalyst |
Protocol:
-
Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add benzylamine (107.2 g), paraformaldehyde (63.0 g), and methanol (500 mL).
-
Aminal Formation: Stir the suspension at room temperature. The mixture will gently warm up as the paraformaldehyde depolymerizes. Continue stirring for 1 hour until the solution becomes clear.
-
Addition of Substrate: To the clear solution, add cyclobutanone (56.1 g) followed by the slow addition of acetic acid (120 g) over 15 minutes. An exotherm will be observed; maintain the internal temperature below 40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 65-70 °C) and maintain for 12 hours. Monitor the reaction progress by TLC or GC-MS for the disappearance of cyclobutanone.
-
Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Dilute the residue with 500 mL of water and 500 mL of diethyl ether. Basify the aqueous layer to pH > 12 by the slow addition of 50% w/w NaOH solution, ensuring the temperature is kept below 25 °C with an ice bath.
-
Isolation: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 250 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketal intermediate as a yellow oil. The product is typically used in the next step without further purification.
-
Expected Yield: ~95 g (approx. 48% based on cyclobutanone).
-
Stage 2: Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
This step is a simple deprotection of the ketal using aqueous acid to yield the final ketone product.[4]
Scientist's Note: The hydrolysis is generally fast and clean. The key to obtaining high purity material without chromatography is the final isolation step. For multigram scales, vacuum distillation or crystallization of the hydrochloride salt are viable options. The protocol below describes the isolation of the free base.
| Reagent/Solvent | Concentration | Quantity | Moles (of Ketal) | Role |
| Crude Ketal Intermediate | - | ~95 g | ~0.38 | Substrate |
| Hydrochloric Acid (HCl) | 3 M Aqueous | 500 mL | - | Catalyst/Solvent |
| Sodium Hydroxide (NaOH) | 50% w/w | As needed | - | Basification |
| Dichloromethane (DCM) | - | 750 mL (total) | - | Extraction Solvent |
Protocol:
-
Reaction Setup: Dissolve the crude ketal intermediate (~95 g) in 3 M aqueous HCl (500 mL) in a 2 L round-bottom flask with magnetic stirring.
-
Hydrolysis: Stir the solution at room temperature for 3 hours. Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.
-
Workup: Cool the solution in an ice bath. Basify to pH > 12 by the slow addition of 50% w/w NaOH solution, maintaining the internal temperature below 25 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (1 x 300 mL, then 2 x 225 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude product as a yellow-to-brown oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product as a colorless or pale yellow oil which may solidify upon standing.
-
Expected Yield: ~68 g (approx. 89% from the ketal).
-
Overall Yield: ~43% over two steps.[4]
-
Characterization: ¹H NMR, ¹³C NMR, and MS data should be consistent with the structure of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one.
-
Reaction Scheme and Mechanism
The core of the synthesis is the acid-catalyzed double Mannich reaction. Benzylamine and formaldehyde first react to form a benzyliminium ion. This electrophile is attacked by the enol of cyclobutanone. A second intramolecular Mannich reaction with another equivalent of formaldehyde and the enamine intermediate constructs the second ring of the bicyclic system.
Diagram 2: Simplified reaction mechanism for bicyclic core formation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Stage 1 | Incomplete depolymerization of paraformaldehyde. | Ensure the paraformaldehyde/benzylamine/methanol solution becomes clear before adding other reagents. Gentle warming can assist. |
| Inefficient stirring on a large scale. | Use a high-torque overhead mechanical stirrer to ensure the heterogeneous mixture is well-agitated. | |
| Incomplete reaction in Stage 2 | Insufficient acid or reaction time. | Check pH to ensure it is strongly acidic. Allow the reaction to stir overnight if necessary. Monitor by TLC/GC-MS. |
| Product is dark/oily | Impurities from workup or degradation. | Ensure the basification steps are performed at low temperature. Purify carefully by vacuum distillation, collecting a narrow boiling point fraction. |
| Difficulty with phase separation | Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. |
Conclusion
This application note details a scalable and efficient synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, a highly valuable building block for medicinal chemistry. The two-step process, which avoids chromatography, has been demonstrated on a multigram scale, yielding over 50 g of the target compound.[4] By providing detailed protocols, scientific rationale, and troubleshooting advice, this guide aims to empower researchers and drug development professionals to confidently produce these important scaffolds for their discovery programs.
References
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Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 12(19), 4372-5. [Link]
-
Mykhailiuk, P. K., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 12(19), 4372-4375. [Link]
-
Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450. [Link]
-
Mykhailiuk, P. K. (2017). Replacing the parent pyridine ring of an antihistamine drug—rupatidine—with a 3-azabicyclo[3.1.1]heptane (3-aza-BCHep) unit. ResearchGate. [Link]
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The Rising Star in Scaffolding: Application Notes on 3-Azabicyclo[3.1.1]heptanes in Medicinal Chemistry
Introduction: Embracing the Third Dimension in Drug Design
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer improved pharmacological and pharmacokinetic properties upon drug candidates is perpetual. For decades, flat, aromatic rings have been a mainstay in drug design. However, the contemporary focus has shifted towards increasing the three-dimensional (3D) character of molecules to enhance their specificity, potency, and drug-like properties. It is in this context that saturated bicyclic systems have emerged as powerful tools. Among these, the 3-azabicyclo[3.1.1]heptane scaffold is rapidly gaining prominence as a versatile and advantageous building block.
This technical guide delves into the burgeoning applications of 3-azabicyclo[3.1.1]heptanes in medicinal chemistry. We will explore the intrinsic structural features that make this scaffold an attractive bioisosteric replacement for common aromatic and saturated heterocycles. Furthermore, we will provide detailed protocols for the synthesis of key 3-azabicyclo[3.1.1]heptane intermediates and for the biological evaluation of their derivatives, empowering researchers to leverage this promising scaffold in their drug discovery programs.
Structural Merits and Bioisosteric Potential
The 3-azabicyclo[3.1.1]heptane core is a conformationally restricted system that offers a unique spatial arrangement of substituents. This rigidity can be highly beneficial in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
One of the most compelling applications of this scaffold is its use as a saturated, 3D bioisostere for the pyridine ring. The geometric parameters of the 3-azabicyclo[3.1.1]heptane core closely mimic those of a 3,5-disubstituted pyridine, with similar distances and angles between the substituent vectors.[1] This structural mimicry allows for the replacement of a flat aromatic system with a C(sp³)-rich, non-planar scaffold, which can lead to significant improvements in physicochemical properties.
Case Study: Enhancing the Properties of Rupatidine
A compelling demonstration of the benefits of the 3-azabicyclo[3.1.1]heptane scaffold is the modification of the antihistamine drug, Rupatidine.[2] By replacing the pyridine ring in Rupatidine with a 3-azabicyclo[3.1.1]heptane moiety, researchers observed a dramatic improvement in key drug-like properties.[2][3]
| Property | Rupatidine (Pyridine) | Rupatidine Analog (3-Azabicyclo[3.1.1]heptane) | Fold Improvement |
| Aqueous Solubility (pH 7.4) | 29 µM | 365 µM | ~12.6x |
| Lipophilicity (logD at pH 7.4) | >4.5 | 3.8 | Lower Lipophilicity |
| Metabolic Stability (t½ in human liver microsomes) | 3.2 min | 35.7 min | ~11.2x |
Table 1: Comparison of physicochemical properties of Rupatidine and its 3-azabicyclo[3.1.1]heptane analog.[1][2]
The data clearly illustrates that the introduction of the 3-azabicyclo[3.1.1]heptane scaffold led to a more than 12-fold increase in aqueous solubility and a significant improvement in metabolic stability, while also reducing lipophilicity.[2] These are highly desirable changes in drug development, as they can lead to better bioavailability and an improved pharmacokinetic profile.
Application in Targeted Protein Degradation: PROTACs
The 3-azabicyclo[3.1.1]heptane scaffold is also finding utility in the cutting-edge field of targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Recently, bridged analogs of thalidomide incorporating the 3-azabicyclo[3.1.1]heptane core have been synthesized.[4] Thalidomide and its analogs are known to bind to the E3 ubiquitin ligase cereblon (CRBN).[5] By incorporating the 3-azabicyclo[3.1.1]heptane scaffold, these novel thalidomide analogs can serve as E3 ligase-binding moieties in PROTACs, offering a unique 3D framework for the construction of these powerful therapeutic agents.
Aromatase Inhibitors for Cancer Therapy
The versatility of the 3-azabicyclo[3.1.1]heptane scaffold is further highlighted by its application in the development of aromatase inhibitors. Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. Inhibiting this enzyme is a key therapeutic strategy for hormone-dependent breast cancer. Novel 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-diones have been synthesized and shown to be potent inhibitors of human placental aromatase, demonstrating the potential of this scaffold in oncology drug discovery.
Experimental Protocols
Protocol 1: General Synthesis of a 3-Azabicyclo[3.1.1]heptane Core via Reductive Cyclization
This protocol describes a general and scalable synthesis of the 3-azabicyclo[3.1.1]heptane core from a spirocyclic oxetanyl nitrile, a method that has proven to be robust and efficient.[6][7][8]
Materials:
-
Spirocyclic oxetanyl nitrile (1 equivalent)
-
Lithium aluminum hydride (LiAlH₄) (2-3 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, suspend LiAlH₄ in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.
-
Addition of Starting Material: Dissolve the spirocyclic oxetanyl nitrile in anhydrous THF and add it dropwise to the cooled LiAlH₄ suspension over a period of 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether.
-
Extraction: Separate the organic layer of the filtrate and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 3-azabicyclo[3.1.1]heptane product.
-
Purification: Purify the crude product by distillation under reduced pressure or by crystallization to yield the pure 3-azabicyclo[3.1.1]heptane.
Causality behind Experimental Choices: The use of a powerful reducing agent like LiAlH₄ is crucial for the reduction of the nitrile to the primary amine. The subsequent intramolecular cyclization is a facile process that is driven by the proximity of the newly formed amine to the strained oxetane ring. The careful quenching procedure is essential for safely neutralizing the reactive LiAlH₄ and for the precipitation of aluminum salts, which facilitates their removal by filtration.
Protocol 2: In Vitro Aromatase Inhibition Assay Using Human Placental Microsomes
This protocol outlines a method for evaluating the inhibitory activity of 3-azabicyclo[3.1.1]heptane derivatives against human aromatase using a radiometric assay with human placental microsomes as the enzyme source.[9][10][11][12]
Materials:
-
Human placental microsomes (commercially available or prepared by differential centrifugation)
-
[1β-³H(N)]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH
-
Phosphate buffer (pH 7.4)
-
Test compounds (3-azabicyclo[3.1.1]heptane derivatives) dissolved in DMSO
-
Known aromatase inhibitor (e.g., letrozole or 4-hydroxyandrostenedione) as a positive control
-
Chloroform
-
Activated charcoal
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Incubator or water bath at 37 °C
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compounds and the positive control in DMSO. Prepare a reaction mixture containing phosphate buffer, NADPH, and human placental microsomes.
-
Assay Setup: In microcentrifuge tubes, add the reaction mixture, followed by the test compound at various concentrations (typically in triplicate). Include a vehicle control (DMSO only) and a positive control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H(N)]-androst-4-ene-3,17-dione.
-
Incubation: Incubate the reaction tubes at 37 °C for a predetermined time (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding chloroform to each tube, followed by vigorous vortexing.
-
Separation of Substrate and Product: Centrifuge the tubes to separate the aqueous and organic layers. The product of the aromatase reaction is ³H₂O, which will be in the aqueous phase. The unreacted substrate will be in the organic (chloroform) phase.
-
Removal of Unreacted Substrate: Treat the aqueous phase with a charcoal suspension to adsorb any remaining traces of the radiolabeled steroid substrate. Centrifuge to pellet the charcoal.
-
Measurement of Radioactivity: Transfer an aliquot of the supernatant (aqueous phase) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The amount of ³H₂O formed is directly proportional to the aromatase activity.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Self-Validating System: This protocol includes a positive control with a known aromatase inhibitor to ensure the assay is performing as expected. The use of a radiometric method provides a direct and sensitive measure of enzyme activity. The separation of the tritiated water product from the substrate is a critical step for accuracy.
Conclusion and Future Outlook
The 3-azabicyclo[3.1.1]heptane scaffold represents a significant advancement in the medicinal chemist's toolkit. Its ability to serve as a 3D bioisostere for common heterocycles, coupled with its demonstrated capacity to improve the physicochemical and pharmacokinetic properties of drug candidates, positions it as a highly valuable building block for future drug discovery efforts. The applications highlighted in this guide, from antihistamines to PROTACs and aromatase inhibitors, are likely just the beginning. As synthetic methodologies for accessing diverse derivatives of this scaffold continue to evolve, we can anticipate the emergence of a new generation of therapeutics built upon the unique and advantageous framework of the 3-azabicyclo[3.1.1]heptane core.
References
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U.S. Environmental Protection Agency. (2002). Pre-Validation Study Plan and Study Protocol for the Aromatase Assay Using Human, Bovine, and Porcine Placenta, and Human Recomb. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Placental Aromatase Assay Validation: Appendix A (Battelle Memorial Institute Report). Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects... [Image]. Retrieved from [Link]
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Mykhailiuk, P. K., et al. (2023). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
ResearchGate. (n.d.). Schematic diagram showing the mechanism of action of PROTAC... [Image]. Retrieved from [Link]
-
Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of E3 ubiquitin ligases by PROTACs. MedChemComm, 8(8), 1563-1574. [Link]
-
Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 12(19), 4372–4375. [Link]
-
Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. PubMed. Retrieved from [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. Retrieved from [Link]
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Mykhailiuk, P. K. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]
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Dibchak, D., et al. (2023). Scalable synthesis of compound 3 a·HCl [Image]. ResearchGate. Retrieved from [Link]
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Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Placental Aromatase Assay Validation: Appendix B (In Vitro Technologies, Inc. Report). Retrieved from [Link]
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Dibchak, D., et al. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and... [Image]. ResearchGate. Retrieved from [Link]
-
bioRxiv. (2024). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. Retrieved from [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
U.S. Environmental Protection Agency. (2011). Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP). Retrieved from [Link]
-
Thomas, T., et al. (1995). Inhibition of aromatase activity in human placental microsomes by 13-retro-antiprogestins. Steroids, 60(3), 234-238. [Link]
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Dibchak, D., et al. (2023). Synthesis of compound 52—saturated analog of Rupatadine. Solubility... [Image]. ResearchGate. Retrieved from [Link]
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Mykhailiuk, P. K., et al. (2023). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 25(12), 2063–2067. [Link]
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Application Notes and Protocols: 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane as a Novel Chiral Ligand for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Conformationally Rigid Chiral Scaffold
In the field of asymmetric catalysis, the design and synthesis of effective chiral ligands are paramount for controlling the stereochemical outcome of chemical reactions. This control is a critical requirement in the development of pharmaceuticals, where the chirality of a molecule dictates its biological activity. Chiral β-amino alcohols have emerged as a highly successful class of ligands, capable of inducing high levels of enantioselectivity in a variety of transformations, most notably in the addition of organometallic reagents to carbonyl compounds.
This document introduces 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane , a novel, yet promising, chiral β-amino alcohol ligand. Its key structural feature is the rigid bicyclo[3.1.1]heptane core, which locks the relative positions of the coordinating nitrogen and oxygen atoms. This conformational rigidity is a highly desirable trait in a chiral ligand as it can lead to a more organized and predictable transition state, thereby enhancing enantioselectivity. The endo configuration of the hydroxyl group positions it to effectively shield one face of the coordinated substrate, further contributing to stereochemical control.
While the 3-azabicyclo[3.1.1]heptane framework is increasingly recognized as a valuable bioisostere in medicinal chemistry, its potential in asymmetric catalysis remains largely unexplored.[1][2] These application notes serve as a guide for researchers to unlock the potential of this ligand, providing a foundational protocol for its evaluation in a benchmark asymmetric reaction.
Ligand Synthesis and Characterization
The target ligand, 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane, is not yet commercially available but can be synthesized from its corresponding ketone precursor, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one. The synthesis of this ketone has been reported and can be achieved on a multigram scale.[3] The key step to obtaining the desired chiral ligand is the stereoselective reduction of this ketone.
Proposed Synthetic Workflow
A proposed pathway for the synthesis involves the enantioselective reduction of the ketone to yield the chiral endo-alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.
Sources
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Application Notes & Protocols: Catalytic Asymmetric Synthesis of 3-Azabicyclo[3.1.1]heptanes
Introduction: The Rising Prominence of 3-Azabicyclo[3.1.1]heptanes in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the three-dimensional character and improve the physicochemical properties of drug candidates is relentless. Replacing planar aromatic rings with saturated bioisosteres is a proven strategy to increase clinical success rates by favorably modulating properties such as solubility, metabolic stability, and lipophilicity.[1][2] Among these C(sp³)-rich mimetics, the 3-azabicyclo[3.1.1]heptane (aza-BCHep) core has emerged as a particularly valuable bioisostere for meta-substituted pyridines and benzenes.[3][4] Its rigid, bicyclic structure introduces a well-defined spatial arrangement of substituents, offering a unique vectoral display for interacting with biological targets.
Despite their potential, the development of methods for the efficient and stereocontrolled synthesis of chiral 3-azabicyclo[3.1.1]heptanes has been a significant challenge.[1][5][6] This guide details a groundbreaking, recently developed methodology that addresses this long-standing synthetic hurdle: a copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with azomethine ylides.[5][6] This approach provides a reliable and highly enantioselective route to a diverse array of polysubstituted chiral 3-azabicyclo[3.1.1]heptanes, opening new avenues for their application in drug development.
Core Catalytic Strategy: Copper-Catalyzed Asymmetric [4π+2σ] Cycloaddition
The cornerstone of this innovative approach is the reaction between highly strained bicyclo[1.1.0]butanes (BCBs) and in situ generated azomethine ylides, catalyzed by a chiral copper complex. This transformation constitutes a formal [4π+2σ] cycloaddition, where the azomethine ylide acts as the 4π component and the central σ-bond of the BCB serves as the 2σ component.
The choice of a copper catalyst paired with a suitable chiral ligand is critical for achieving high levels of stereocontrol. The catalyst orchestrates the facial selectivity of the cycloaddition, leading to the formation of one enantiomer in high excess. This method has proven to be robust, tolerating a wide range of substituents on both the BCB and the azomethine ylide precursor, and consistently delivering the desired 3-azabicyclo[3.1.1]heptane products with exceptional diastereo- and enantioselectivity (often >20:1 dr and 97-99% ee).[5][6]
Mechanistic Rationale
The proposed catalytic cycle, illustrated below, highlights the key steps responsible for the formation and stereochemical outcome of the product.
Figure 1: Proposed catalytic cycle for the Cu-catalyzed asymmetric cycloaddition.
The cycle is initiated by the coordination of the in situ-generated azomethine ylide to the chiral copper(I) catalyst, forming a chiral copper-ylide complex. This complex then undergoes a stereoselective cycloaddition with the bicyclo[1.1.0]butane. The facial selectivity is dictated by the chiral ligand, which creates a sterically defined environment, favoring one approach of the BCB over the other. After the concerted or stepwise ring formation, the 3-azabicyclo[3.1.1]heptane product is released, regenerating the active catalyst for the next cycle.
Experimental Protocols & Methodologies
The following section provides a detailed, self-validating protocol for a representative synthesis of an enantioenriched 3-azabicyclo[3.1.1]heptane derivative.
Workflow Overview
Figure 2: General experimental workflow for the asymmetric synthesis.
Detailed Protocol: Synthesis of a Representative Polysubstituted 3-Azabicyclo[3.1.1]heptane
This protocol is adapted from the highly successful copper-catalyzed methodology.[5][6]
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chiral ligand (e.g., a chiral bisoxazoline or phosphine ligand specified in the primary literature)
-
Imino ester (e.g., ethyl (phenylimino)acetate)
-
Substituted bicyclo[1.1.0]butane (BCB)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous toluene
-
Standard laboratory glassware, syringe pump, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, combine Cu(OTf)₂ (e.g., 0.01 mmol, 5 mol%) and the chiral ligand (e.g., 0.011 mmol, 5.5 mol%). Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: Heat the catalyst solution to the reaction temperature (e.g., 40 °C).
-
Reagent Addition: In a separate vial, prepare a stock solution of the imino ester (0.2 mmol, 1.0 equiv), the bicyclo[1.1.0]butane (0.24 mmol, 1.2 equiv), and DBU (0.22 mmol, 1.1 equiv) in anhydrous toluene (2.0 mL).
-
Slow Addition: Using a syringe pump, add the reagent solution to the stirring catalyst solution over a period of 4 hours. The slow addition is crucial to maintain a low concentration of the reactive azomethine ylide, which is generated in situ from the imino ester and DBU, thereby minimizing side reactions.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction at 40 °C. Monitor the consumption of the limiting reagent (imino ester) by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-azabicyclo[3.1.1]heptane product.
-
Analysis:
-
Determine the structure and diastereomeric ratio (dr) of the purified product using ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase High-Performance Liquid Chromatography (HPLC) column.
-
Data Summary and Substrate Scope
The copper-catalyzed cycloaddition exhibits a broad substrate scope, providing access to a wide variety of structurally diverse 3-azabicyclo[3.1.1]heptanes.
| Entry | BCB Substituent (R¹) | Imino Ester Aryl Group (Ar) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | Phenyl | 95 | >20:1 | 99 |
| 2 | 4-MeO-Ph | 4-Cl-Ph | 91 | >20:1 | 98 |
| 3 | 2-Thienyl | Phenyl | 88 | >20:1 | 97 |
| 4 | Ethyl | Naphthyl | 85 | >20:1 | 99 |
| 5 | H | 4-CF₃-Ph | 76 | >20:1 | 96 |
| Data is representative and compiled from published results.[5][6] |
As shown in the table, the reaction is compatible with both mono- and disubstituted BCBs and a range of electronically and sterically varied imino esters. This versatility allows for the synthesis of challenging tetrasubstituted bicyclic products, including those bearing two quaternary centers.[5][6]
Conclusion and Future Outlook
The development of a catalytic asymmetric method for synthesizing 3-azabicyclo[3.1.1]heptanes represents a significant advancement in synthetic and medicinal chemistry. The copper-catalyzed formal [4π+2σ] cycloaddition provides a robust, efficient, and highly stereoselective route to these valuable scaffolds. The ability to readily access these enantioenriched building blocks is expected to accelerate their incorporation into drug discovery programs, enabling the exploration of new chemical space and the development of next-generation therapeutics with improved pharmacological profiles. The synthetic utility of this method has already been showcased through the preparation of analogues of existing piperidine-containing drugs, highlighting its immediate applicability.[5][6]
References
-
Li, Y., et al. (2024). Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. Journal of the American Chemical Society, 146(30), 21069–21077. [Link]
-
Li, Y., et al. (2024). Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. PubMed, 39011580. [Link]
-
Liang, Y., et al. (2024). Silver‐Enabled Cycloaddition of Bicyclobutanes with Isocyanides for the Synthesis of Polysubstituted 3‐Azabicyclo[3.1.1]heptanes. Angewandte Chemie International Edition. (Note: While a specific article was found, this link points to a broader search result on ResearchGate that discusses various cycloadditions to form aza-BCHeps). [Link]
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Various Authors. (2025). Catalytic Asymmetric Strategies for Bicyclo[1.1.0]butane Transformations: Advances and Applications. CCS Chemistry. (This is a review article summarizing recent advances). [Link]
-
Mykhailiuk, P. K., et al. (2022). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition. (Note: While focused on the oxa- variant, this paper discusses the bioisostere concept relevant to the aza-scaffold). [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 12(19), 4372–4375. [Link]
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- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of the 3-Azabicyclo[3.1.1]heptane Core
Introduction: The Strategic Importance of the 3-Azabicyclo[3.1.1]heptane Scaffold in Modern Drug Discovery
The 3-azabicyclo[3.1.1]heptane motif has emerged as a privileged scaffold in medicinal chemistry, primarily due to its unique three-dimensional structure that serves as a conformationally restricted bioisostere for commonly encountered piperidine and pyridine rings.[1][2] This rigid bicyclic system offers a distinct advantage in drug design by locking the nitrogen atom and its substituents in a defined spatial orientation, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties.[3][4] The inherent strain of the cyclobutane ring and the defined stereochemical relationships of the substituents provide a powerful tool for exploring chemical space and optimizing lead compounds.[5] This guide provides a comprehensive overview of established protocols for the derivatization of the 3-azabicyclo[3.1.1]heptane core, with a focus on practical applications for researchers, scientists, and drug development professionals.
Core Synthesis Strategies: Building the Foundation
Before derivatization, the synthesis of the 3-azabicyclo[3.1.1]heptane core is a critical first step. Several synthetic routes have been developed, often starting from readily available cyclobutane precursors. A common and efficient method involves an intramolecular imide formation from a 1,3-functionalized cyclobutane derivative.[6][7] This approach allows for the multigram synthesis of the core structure, making it accessible for extensive derivatization studies.[6][7] Another strategy involves the thermal intramolecular [2+2] cycloaddition of Morita–Baylis–Hillman adduct-derived 1,3-dienes.[8] The choice of synthetic route to the core will often depend on the desired substitution pattern and the scale of the synthesis.
Below is a generalized workflow for the synthesis of the 3-azabicyclo[3.1.1]heptane core, which serves as the starting point for the subsequent derivatization protocols.
Caption: General workflow for the synthesis and derivatization of the 3-azabicyclo[3.1.1]heptane core.
Protocols for N-Derivatization: Modifying the Core Nitrogen
The secondary amine of the 3-azabicyclo[3.1.1]heptane core is the most common site for derivatization, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR).
Protocol 1: Reductive Amination for N-Alkylation
Reductive amination is a robust and widely used method for the N-alkylation of secondary amines. This two-step, one-pot procedure involves the initial formation of an iminium ion upon reaction of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding alkylated amine.
Rationale for Reagent Selection: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice for reductive aminations. It is milder and more selective for iminium ions over carbonyls than other reducing agents like sodium borohydride, which allows for the reaction to be carried out in the presence of excess aldehyde or ketone without significant reduction of the carbonyl starting material. Dichloromethane (DCM) or dichloroethane (DCE) are common solvents as they are aprotic and effectively solubilize the reactants.
Step-by-Step Protocol:
-
To a solution of the 3-azabicyclo[3.1.1]heptane core (1.0 eq) in anhydrous DCM (0.1 M), add the desired aldehyde or ketone (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCM | 6 | 92 |
| 2 | Acetone | NaBH(OAc)₃ | DCE | 12 | 85 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCM | 8 | 88 |
Protocol 2: Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the introduction of a wide range of aryl and heteroaryl substituents at the nitrogen atom of the 3-azabicyclo[3.1.1]heptane core.
Rationale for Reagent Selection: A palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, is essential for the catalytic cycle. A phosphine ligand, like Xantphos or BINAP, is required to stabilize the palladium center and facilitate the reductive elimination step. A base, typically a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate, is necessary to deprotonate the amine and generate the active nucleophile. Anhydrous toluene or dioxane are commonly used as high-boiling aprotic solvents.
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert atmosphere (argon or nitrogen).
-
Add a solution of the aryl halide (1.0 eq) and the 3-azabicyclo[3.1.1]heptane core (1.2 eq) in anhydrous toluene (0.2 M).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated derivative.
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 85 |
| 2 | 2-Chloropyridine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 100 | 78 |
| 3 | 1-Iodonaphthalene | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 81 |
Protocols for C-H Functionalization: Direct Derivatization of the Bicyclic Core
Direct C-H functionalization offers an atom-economical and efficient strategy for derivatizing the carbon skeleton of the 3-azabicyclo[3.1.1]heptane core. Palladium-catalyzed transannular C-H arylation has been shown to be an effective method for introducing aryl groups at the bridgehead positions.[9][10]
Protocol 3: Palladium-Catalyzed Transannular C-H Arylation
This protocol describes a directed C-H functionalization reaction where a removable directing group on the nitrogen atom facilitates the selective arylation of a C-H bond within the bicyclic system.
Rationale for Reagent Selection: A palladium(II) catalyst, such as Pd(OAc)₂, is used to initiate the C-H activation step. An oxidant, like benzoquinone or silver acetate, is often required to regenerate the active Pd(II) species. A directing group, such as a picolinamide or a quinoline-based group, is installed on the nitrogen to direct the palladium catalyst to a specific C-H bond. The choice of ligand, often a pyridine- or quinoline-carboxylate, can significantly improve the reaction rate and yield.[9]
Caption: Workflow for directed C-H arylation of the 3-azabicyclo[3.1.1]heptane core.
Step-by-Step Protocol:
-
Installation of the Directing Group: React the 3-azabicyclo[3.1.1]heptane core with a suitable directing group precursor (e.g., picolinoyl chloride) in the presence of a base (e.g., triethylamine) in DCM. Purify the N-acylated product.
-
C-H Arylation: To a mixture of the N-directed 3-azabicyclo[3.1.1]heptane (1.0 eq), aryl iodide (2.0 eq), Pd(OAc)₂ (10 mol%), and a quinoline-carboxylate ligand (20 mol%) in a suitable solvent (e.g., tert-amyl alcohol), add an oxidant (e.g., Ag₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 120-140 °C for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Removal of the Directing Group: The directing group can often be removed under reductive conditions (e.g., using samarium(II) iodide) to yield the C-H arylated 3-azabicyclo[3.1.1]heptane.[11]
| Entry | Aryl Iodide | Ligand | Oxidant | Temp (°C) | Yield (%) |
| 1 | 4-Iodotoluene | Quinoline-2-carboxylate | Ag₂CO₃ | 130 | 75 |
| 2 | 3-Iodoanisole | Quinoline-2-carboxylate | Ag₂CO₃ | 130 | 68 |
| 3 | 2-Iodothiophene | Quinoline-2-carboxylate | Ag₂CO₃ | 120 | 62 |
Conclusion and Future Outlook
The 3-azabicyclo[3.1.1]heptane scaffold represents a valuable building block in the design of novel therapeutics. The protocols outlined in this application note provide a robust starting point for the synthesis and derivatization of this important core. The ability to systematically modify the nitrogen and carbon framework of this bicyclic system through reliable and scalable chemical transformations will undoubtedly continue to fuel the discovery of new and improved drug candidates. Future research in this area will likely focus on the development of more efficient and stereoselective C-H functionalization methods, as well as the exploration of novel cycloaddition strategies to access even more complex and diverse derivatives.
References
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Denisenko, A. V., Mityuk, A. P., Grygorenko, O. O., Volochnyuk, D. M., Shishkin, O. V., Tolmachev, A. A., & Mykhailiuk, P. K. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 12(19), 4372–4375. [Link]
-
Mykhailiuk, P. K. (2024). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]
-
Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., ... & Grygorenko, O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Kim, J., & Lee, C. (2013). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. Organic Letters, 15(21), 5550-5553. [Link]
-
Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., ... & Grygorenko, O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Cabrera, P. J., Lee, M., & Sanford, M. S. (2018). Second-Generation Palladium Catalyst System for Transannular C–H Functionalization of Azabicycloalkanes. Journal of the American Chemical Society, 140(16), 5599-5606. [Link]
-
Nematswerani, R., Liang, Y., Daniliuc, C. G., & Studer, A. (2024). Silver‐Enabled Cycloaddition of Bicyclobutanes with Isocyanides for the Synthesis of Polysubstituted 3‐Azabicyclo[3.1.1]heptanes. Angewandte Chemie International Edition. [Link]
-
Mykhailiuk, P. K. (2024). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition. [Link]
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Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Synfacts. (2024). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Synfacts, 20(07), 0725. [Link]
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He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Angewandte Chemie International Edition, 55(40), 12416-12420. [Link]
- Patent. METHOD FOR PRODUCING N-ALKYL AMINO ACID AND PEPTIDE.
-
Supplementary Information. Amine-promoted three-component reaction of isocyanides, activated alkynes and N-hydroxy(thio)amides. [Link]
-
Mykhailiuk, P. K. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]
-
Pickford, H. D., Ripenko, V., McNamee, R. E., Holovchuk, S., Thompson, A. L., Smith, R. C., ... & Anderson, E. A. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. [Link]
-
Scott, M. E., & Pinet, A. A. (2013). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Organic Process Research & Development, 17(12), 1531-1534. [Link]
-
Cabrera, P. J., Lee, M., & Sanford, M. S. (2018). Second-Generation Palladium Catalyst System for Transannular C–H Functionalization of Azabicycloalkanes. Journal of the American Chemical Society, 140(16), 5599-5606. [Link]
-
Primer, D. N., & Molander, G. A. (2017). Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3–sp2 Suzuki–Miyaura and Chan–Evans–Lam Coupling Reactions of Tertiary Trifluoroborates. Organic Letters, 19(16), 4255-4258. [Link]
-
Scott, M. E., & Pinet, A. A. (2013). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Organic Process Research & Development, 17(12), 1531-1534. [Link]
-
Mykhailiuk, P. K. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
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Mykhailiuk, P. K. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]
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Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
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Application Notes and Protocols for the Functionalization of the 3-Azabicyclo[3.1.1]heptane Scaffold
Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological and physicochemical properties is relentless. Saturated bicyclic scaffolds have emerged as powerful tools for medicinal chemists, offering a three-dimensional escape from the "flatland" of traditional aromatic and heteroaromatic rings. Among these, the 3-azabicyclo[3.1.1]heptane (aza-BCHep) core has garnered significant attention.[1][2] This rigid, sp³-rich framework serves as a versatile bioisostere for commonly used motifs such as piperidine, pyridine, and meta-substituted benzene rings.[1][3]
The inherent structural rigidity of the aza-BCHep scaffold pre-organizes substituents into well-defined spatial vectors, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, replacing planar aromatic systems with saturated bioisosteres like aza-BCHep often results in a dramatic improvement in key drug-like properties, including aqueous solubility, metabolic stability, and reduced lipophilicity.[2][4] This guide provides an in-depth overview of the key synthetic strategies for accessing and functionalizing the 3-azabicyclo[3.1.1]heptane scaffold, complete with detailed experimental protocols and expert insights into the causality behind methodological choices.
Part 1: Synthesis of Key 3-Azabicyclo[3.1.1]heptane Intermediates
Access to diversely functionalized aza-BCHep derivatives begins with robust and scalable syntheses of the core structure. Two primary strategies have proven particularly effective: the reductive rearrangement of spirocyclic oxetanes and the intramolecular cyclization of functionalized cyclobutanes.
Strategy A: Reductive Ring Rearrangement of Spirocyclic Oxetanyl Nitriles
This approach provides a general and highly efficient entry point to the aza-BCHep core. The key transformation involves the reduction of a readily accessible spirocyclic oxetanyl nitrile, which triggers a rearrangement to form the bicyclic amine.
Causality and Mechanistic Insight: The reaction is typically initiated by a hydride reagent, such as lithium aluminum hydride (LiAlH₄). The hydride attacks the nitrile, and the subsequent rearrangement is driven by the relief of ring strain in the four-membered oxetane ring. This method is valued for its operational simplicity and scalability.[2][5]
Workflow: Synthesis via Spirocyclic Oxetanyl Nitrile Rearrangement
Caption: General workflow for aza-BCHep synthesis from cyclobutanone.
Protocol 1A: Synthesis of 3-Azabicyclo[3.1.1]heptane via Reductive Rearrangement [2][6]
-
Step 1: Synthesis of 2-Oxaspiro[3.3]heptane-6-carbonitrile (Spiro Nitrile).
-
To a solution of 2-oxaspiro[3.3]heptan-6-one in a suitable solvent (e.g., ethanol), add tosylhydrazine and stir at room temperature to form the corresponding tosylhydrazone.
-
Treat the tosylhydrazone with a cyanide source, such as sodium cyanide, in a polar solvent like methanol.
-
Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography to yield the spirocyclic nitrile.
-
-
Step 2: Reductive Rearrangement to 3-Azabicyclo[3.1.1]heptane.
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (N₂ or Ar).
-
Suspend LiAlH₄ (typically 2-3 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 2-oxaspiro[3.3]heptane-6-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, or until starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite®, washing thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can often be used directly or purified by distillation or conversion to a salt (e.g., HCl salt) for crystallization.
-
Strategy B: Intramolecular Cyclization of Cyclobutane Derivatives
This elegant approach builds the aza-BCHep core from a highly functionalized cyclobutane precursor, allowing for the strategic installation of useful functional groups at the bridgehead positions from the outset.
Causality and Mechanistic Insight: The synthesis begins with a diastereoselective Strecker reaction on a 3-oxocyclobutanecarboxylate to install the necessary amine and nitrile functionalities with the correct stereochemistry.[1] The key step is the intramolecular formation of an imide, which creates the bicyclic system. This method is particularly powerful for creating derivatives like 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, a versatile building block for further elaboration, especially in the synthesis of PROTACs and other complex molecules.[1][7]
Workflow: Synthesis via Functionalized Cyclobutane Intermediate
Caption: Synthesis of a key aza-BCHep intermediate from a cyclobutane precursor.
Protocol 1B: Multigram Synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione [1]
-
Step 1: Diastereoselective Strecker Reaction.
-
Combine methyl 3-oxocyclobutane-1-carboxylate, benzylamine, and trimethylsilyl cyanide in a suitable solvent like methanol.
-
Stir the mixture at room temperature for 24-48 hours. The reaction progress is monitored by NMR or LC-MS to observe the formation of the aminonitrile product.
-
Upon completion, remove the solvent under reduced pressure. The resulting diastereomeric mixture is purified by flash column chromatography to isolate the desired major diastereomer.
-
-
Step 2: Acid-Catalyzed Intramolecular Imide Formation.
-
Dissolve the purified aminonitrile from Step 1 in trifluoroacetic acid (TFA).
-
Cool the solution to 10 °C and slowly add concentrated sulfuric acid while stirring.
-
Allow the reaction mixture to stir at room temperature for 16-24 hours. This harsh acidic condition facilitates both nitrile hydrolysis and intramolecular cyclization to form the bicyclic imide.
-
Concentrate the reaction mixture under reduced pressure. The residue is carefully neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent like chloroform.
-
The organic layers are combined, dried, and concentrated to yield the crude bicyclic imide, which is purified by chromatography.
-
-
Step 3: Debenzylation to Yield the Key Intermediate.
-
The product from Step 2 is subjected to catalytic debenzylation. Dissolve the compound in methanol and add a palladium catalyst (e.g., 10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (typically 50 psi) until the reaction is complete.
-
Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate.
-
Part 2: Advanced Functionalization Protocols
With the core scaffold in hand, the next challenge is its selective functionalization at the nitrogen atom (N3), the bridgehead carbons (C1/C5), or via transannular C-H activation.
Section 2.1: Bridgehead Functionalization via Photocatalytic Minisci-Type Reaction
The Minisci reaction is a powerful tool for C-H functionalization, and its modern photocatalytic variants offer a mild and efficient way to introduce heterocyclic moieties at the bridgehead position of the aza-BCHep core.[8]
Causality and Mechanistic Insight: This method utilizes a redox-active ester (RAE), typically an N-hydroxyphthalimide (NHP) ester, derived from a bridgehead carboxylic acid. Upon photocatalytic activation, the RAE undergoes decarboxylation to generate a bridgehead radical. This radical then adds to a protonated heterocycle, and a subsequent oxidation/deprotonation sequence yields the final functionalized product. The use of an organic photocatalyst avoids harsh oxidants and expensive metal catalysts required in traditional Minisci reactions.[8]
Workflow: Photocatalytic Minisci-Type Bridgehead Functionalization
Caption: Catalytic cycle for photocatalytic Minisci-type functionalization.
Protocol 2.1: Synthesis of a Heterocycle-Substituted Aza-BCHep [8]
-
Step 1: Synthesis of the Redox-Active Ester (RAE).
-
To a solution of the N-Boc-3-azabicyclo[3.1.1]heptane-1-carboxylic acid (1 eq), N-hydroxyphthalimide (1.1 eq), and a coupling agent such as N,N'-diisopropylcarbodiimide (DIC, 1.2 eq) in an anhydrous solvent (e.g., DCM), add a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 12-18 hours.
-
Filter the urea byproduct and concentrate the filtrate. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure RAE.
-
-
Step 2: Photocatalytic Minisci Reaction.
-
In a reaction vial, combine the RAE (1 eq), the desired heterocycle (3-5 eq), and an organic photocatalyst (e.g., 4CzIPN, 1-5 mol%).
-
Add an acid, such as trifluoroacetic acid (TFA, 1.5 eq), to protonate the heterocycle.
-
Dissolve the components in a degassed solvent (e.g., DMSO or acetonitrile).
-
Stir the mixture under an inert atmosphere (N₂ or Ar) and irradiate with a blue LED lamp (λ ≈ 450 nm) at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Extract the aqueous layer, combine the organic phases, dry (Na₂SO₄), and concentrate.
-
Purify the crude product by column chromatography to afford the heterocycle-functionalized aza-BCHep.
-
| Heterocycle Example | Typical Yield (%) |
| Pyridine | 60-75% |
| Quinoline | 65-80% |
| Isoquinoline | 60-70% |
| Pyridazine | 50-65% |
| Benzothiazole | 70-85% |
| Yields are representative and can vary based on specific substrates and conditions.[8] |
Section 2.2: Transannular C-H Functionalization
One of the most innovative strategies for functionalizing alicyclic amines is the palladium-catalyzed transannular C-H activation. This method allows for the formation of C-C bonds at positions that are sterically shielded and electronically unactivated, by leveraging the geometry of the bicyclic system.[9][10]
Causality and Mechanistic Insight: The reaction requires the nitrogen atom to be acylated with a directing group (e.g., picolinamide). The substrate must adopt a boat-like conformation to bring a distal C-H bond (e.g., at C6 or C7) into proximity with the nitrogen-bound palladium catalyst.[10] This allows for cyclometalation to form a palladacycle intermediate, which then undergoes reductive elimination with an aryl halide to form the new C-C bond and regenerate the catalyst. The development of a second-generation catalyst system using pyridine- or quinoline-carboxylate ligands has been shown to significantly improve reaction rates and yields by preventing catalyst decomposition.[9]
Workflow: Palladium-Catalyzed Transannular C-H Arylation
Caption: Proposed catalytic cycle for transannular C-H arylation.
Protocol 2.2: Transannular C-H Arylation of N-Acyl-3-azabicyclo[3.1.1]heptane [9]
-
Step 1: Installation of the Directing Group.
-
Couple 3-azabicyclo[3.1.1]heptane with picolinic acid using standard amide coupling conditions (e.g., HATU, DIPEA in DMF) to install the directing group. Purify by chromatography.
-
-
Step 2: Palladium-Catalyzed C-H Arylation.
-
In an oven-dried vial under an inert atmosphere, add the N-picolinoyl-3-azabicyclo[3.1.1]heptane (1 eq), the aryl halide (e.g., 4-iodobiphenyl, 1.5 eq), Pd(OAc)₂ (10 mol%), and the pyridine-2-carboxylate ligand (20-30 mol%).
-
Add a silver salt oxidant/halide scavenger, such as Ag₂CO₃ (2 eq).
-
Add a suitable anhydrous solvent (e.g., toluene or tert-amyl alcohol).
-
Seal the vial and heat the reaction mixture to 120-140 °C for 24-48 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the arylated product.
-
-
Step 3: Removal of the Directing Group.
-
The picolinamide directing group can be removed under harsh basic or acidic hydrolysis conditions to reveal the free secondary amine of the functionalized scaffold.
-
| Aryl Halide | Ligand | Yield (%) |
| 4-Iodobiphenyl | Quinoline-2-carboxylate | ~80% |
| 1-Bromo-4-(trifluoromethyl)benzene | Pyridine-2-carboxylate | ~65% |
| 2-Bromopyridine | Quinoline-2-carboxylate | ~55% |
| Data is representative of the improved, second-generation catalyst system.[9] |
Conclusion
The 3-azabicyclo[3.1.1]heptane scaffold represents a valuable and increasingly accessible building block for medicinal chemistry. The synthetic routes and functionalization protocols detailed herein provide researchers with a robust toolkit to explore this important chemical space. Strategies ranging from classical cyclizations to modern photocatalytic and C-H activation methods enable the precise installation of diverse functional groups around the bicyclic core. By leveraging these techniques, scientists can continue to develop novel therapeutics with superior efficacy, selectivity, and drug-like properties.
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Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
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Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Cambridge Open Engage. [Link]
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Lysenko, V., et al. Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives ... ChemRxiv. [Link]
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Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
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Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition in English, 62(39), e202304246. [Link]
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Zhang, R. K., et al. (2022). Enantioselective Single and Dual α-C–H Bond Functionalization of Cyclic Amines via Enzymatic Carbene Transfer. Journal of the American Chemical Society, 144(50), 22946–22955. [Link]
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Mykhailiuk, P. K., et al. (2023). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, 62(21), e202217743. [Link]
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Pi, C., et al. (2018). Second-Generation Palladium Catalyst System for Transannular C–H Functionalization of Azabicycloalkanes. Journal of the American Chemical Society, 140(16), 5411–5415. [Link]
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Hartmann, R. W., et al. (1996). Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones. Journal of Medicinal Chemistry, 39(13), 2665-2669. [Link]
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Pickford, H. D., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters, 26(4), 853–858. [Link]
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Knochel, P., et al. (2024). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews. [Link]
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Filippini, M.-H., & Rodriguez, J. (2010). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 110(10), 6030-6080. [Link]
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Adejare, V. (2025). Synthesis and Functionalisation of Bridged Bicyclic amines. Nottingham ePrints. [Link]
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Reddy, B. V. S., et al. (2012). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. European Journal of Organic Chemistry, 2012(23), 4413-4417. [Link]
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Chen, P. H., et al. (2015). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Science, 348(6233), 415-418. [Link]
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Forgo, P., et al. (2011). Regio- and Stereoselective Synthesis of Bicyclic Limonene-Based Chiral Aminodiols and Spirooxazolidines. Molecules, 16(8), 6331-6348. [Link]
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Mykhailiuk, P. K., et al. (2023). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 25(12), 2073–2077. [Link]
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Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]
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Application Note & Protocol: A Scalable, Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives for Drug Discovery
Introduction: The Strategic Value of 3-Azabicyclo[3.1.1]heptanes in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the demand for sp³-rich, conformationally constrained scaffolds continues to escalate. These molecular frameworks offer a pathway to escape the "flatland" of traditional aromatic heterocycles, often leading to improved physicochemical properties such as solubility and metabolic stability, while providing novel intellectual property. The 3-azabicyclo[3.1.1]heptane core has emerged as a particularly valuable building block, serving as a saturated, three-dimensional bioisostere for commonly used motifs like piperidine and pyridine.[1][2] Its rigid structure allows for precise projection of substituents into three-dimensional space, enabling fine-tuned interactions with biological targets. This application note provides a detailed, field-proven protocol for the large-scale synthesis of key 3-azabicyclo[3.1.1]heptane intermediates, designed to empower researchers and drug development professionals with a reliable and scalable route to this critical scaffold.
Rationale for the Selected Synthetic Route: Intramolecular Imide Formation
Several synthetic strategies have been reported for the construction of the 3-azabicyclo[3.1.1]heptane skeleton.[1][3][4] For the purposes of large-scale preparation, a robust and scalable route is paramount. The selected methodology is based on an efficient intramolecular imide formation of a 1,3-functionalized cyclobutane derivative.[1][5] This approach is advantageous due to its utilization of readily available starting materials, diastereoselective control, and demonstrated scalability to the multigram and even hundred-gram scale.[1] The key steps involve a diastereoselective Strecker reaction to install the necessary functional groups on a cyclobutane ring, followed by a smooth base-mediated cyclization to form the bicyclic imide.[1]
Experimental Protocol: Multigram Synthesis of a Key 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione Intermediate
This protocol details a multi-step synthesis, commencing from the commercially available methyl 3-oxocyclobutane-1-carboxylate, to yield a versatile 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione building block on a multigram scale.[1]
Workflow Overview
Caption: Synthetic workflow for the preparation of the key 3-azabicyclo[3.1.1]heptane intermediate.
Materials and Equipment
-
Reagents: Methyl 3-oxocyclobutane-1-carboxylate, benzylamine, trimethylsilyl cyanide (TMSCN), sulfuric acid, trifluoroacetic acid, potassium tert-butoxide (t-BuOK), palladium on carbon (Pd/C), methanol, dichloromethane (DCM), diethyl ether.
-
Equipment: Jacketed glass reactor, mechanical stirrer, thermocouple, addition funnel, nitrogen inlet, condenser, filtration apparatus, rotary evaporator.
Step-by-Step Procedure
Step 1: Diastereoselective Strecker Reaction
-
To a solution of methyl 3-oxocyclobutane-1-carboxylate in methanol, add benzylamine and stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product, a 1-(benzylamino)-3-cyanocyclobutane-1-carboxylate derivative, can be purified by column chromatography, though for large-scale work, it is often carried forward directly after aqueous workup and extraction.
Step 2: Partial Nitrile Hydrolysis
-
Dissolve the crude product from Step 1 in trifluoroacetic acid.
-
Cool the solution to 0 °C and slowly add concentrated sulfuric acid.
-
Stir the reaction at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto ice and basify with a suitable base (e.g., NaOH solution) to pH 8-9.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo to yield the amide intermediate. This partial hydrolysis is highly selective, leaving the ester group intact.[1]
Step 3: Intramolecular Cyclization
-
Dissolve the amide from Step 2 in a suitable solvent such as THF.
-
Add potassium tert-butoxide (t-BuOK) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and concentrate to yield the bicyclic imide, 1-amino-3-benzyl-3-azabicyclo[3.1.1]heptane-2,4-dione.
Step 4: Catalytic Debenzylation
-
Dissolve the N-benzyl protected imide in methanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the final product, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which can be further purified by recrystallization or chromatography if necessary. This key intermediate has been successfully synthesized on a 30 g scale.[1]
Quantitative Data Summary
The following table summarizes typical yields and purities for the key steps in the synthesis.
| Step | Product | Scale | Yield (%) | Purity |
| 1 | 1-(Benzylamino)-3-cyanocyclobutane-1-carboxylate | Multigram | 85-95 | >95% (after chromatography) |
| 2 | 1-(Benzylamino)-3-(aminocarbonyl)cyclobutane-1-carboxylate | Multigram | ~99 | >95% |
| 3 | 1-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-2,4-dione | Multigram | 70-80 | >98% |
| 4 | 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione | 30 g | 85-95 | >98% |
Data compiled from representative literature procedures.[1]
Trustworthiness and Self-Validation
The robustness of this protocol is underscored by its successful application on a multigram scale.[1] Each step is designed to be high-yielding and amenable to standard purification techniques. The intermediates are stable and can be fully characterized by standard analytical methods (NMR, LC-MS, HRMS) to ensure quality control before proceeding to the next step. The diastereoselectivity of the initial Strecker reaction is crucial for the final ring formation and has been shown to be reliable.[1]
Further Applications and Derivatization
The resulting 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione is a versatile building block. The primary amine can be further functionalized, and the imide can be selectively reduced to provide access to a wide range of monoprotected bicyclic diamines, which are valuable for further elaboration in drug discovery programs.[1][5]
References
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Lysenko, V., et al. (2025). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
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Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 12(19), 4372–4375. [Link]
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Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
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Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Cambridge Open Engage. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Bioisosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
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De Blieck, A., & Stevens, C. V. (2012). Synthesis of Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones. Synfacts, 8(1), 0017. [Link]
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Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
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Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. [Link]
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Mykhailiuk, P. K., et al. (2023). Scalable synthesis of compound 3 a·HCl. ResearchGate. [Link]
-
Grygorenko, O., et al. (2025). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. ResearchGate. [Link]
-
Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane
Welcome to the technical support center for the synthesis of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of this valuable bicyclic scaffold.
Introduction
The 3-azabicyclo[3.1.1]heptane core is a conformationally restricted piperidine isostere of significant interest in medicinal chemistry.[1] The synthesis of the endo-hydroxy derivative is a critical step that often presents challenges in achieving high diastereoselectivity and overall yield. This guide provides a comprehensive resource to navigate the common hurdles encountered during the synthesis, with a focus on the critical reduction step of the precursor, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane?
A1: The most prevalent and efficient pathway involves a two-step process. The first step is the synthesis of the key intermediate, 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one.[2] The second and most critical step is the stereoselective reduction of this ketone to the desired endo-alcohol.
Q2: Why is achieving high endo-selectivity in the reduction step challenging?
A2: The stereochemical outcome of the reduction of the bicyclic ketone is determined by the direction of hydride attack on the carbonyl group. The rigid bicyclic framework presents two distinct faces for hydride delivery: the exo and endo faces. Steric hindrance plays a crucial role, and the thermodynamically more stable product is not always the kinetically favored one. The approach of the reducing agent is generally favored from the less sterically hindered face, which in many bicyclic systems, leads to the corresponding alcohol. For the 3-azabicyclo[3.1.1]heptane system, the accessibility of the carbonyl group from either face needs to be carefully considered to select the appropriate reducing agent and conditions.
Q3: What are the key factors influencing the yield of the overall synthesis?
A3: Several factors can impact the overall yield:
-
Purity of the starting materials: Impurities in the precursors can lead to side reactions and lower yields.
-
Reaction conditions: Temperature, solvent, and reaction time are critical parameters that need to be optimized for both the synthesis of the ketone and its subsequent reduction.
-
Choice of reducing agent: The nature of the hydride donor significantly affects the stereoselectivity and completeness of the reduction.
-
Work-up and purification procedures: Inefficient extraction or purification methods can lead to product loss.
Q4: How can I confirm the stereochemistry of the final product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of the hydroxyl group. The coupling constants and chemical shifts of the protons adjacent to the hydroxyl group and the bridgehead protons can differentiate between the endo and exo isomers. In many norbornene-like systems, the dihedral angle between the bridgehead protons and the adjacent protons differs significantly for the endo and exo isomers, leading to distinct coupling patterns.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | Incomplete reaction during the cyclization step. | - Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).- Optimize reaction time and temperature. |
| Decomposition of the product during work-up or purification. | - Use mild work-up conditions.- Consider purification by column chromatography under neutral conditions. | |
| Low conversion during the reduction of the ketone | Insufficient amount of reducing agent. | - Use a molar excess of the reducing agent (e.g., 1.5-2 equivalents of Sodium Borohydride). |
| Deactivation of the reducing agent by moisture. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Low reactivity of the ketone. | - Increase the reaction temperature or use a more powerful reducing agent (use with caution to avoid over-reduction or loss of selectivity). | |
| Poor endo-selectivity (high proportion of exo-isomer) | Steric hindrance favoring exo-attack. | - Employ a sterically bulky reducing agent that will preferentially attack from the less hindered face to yield the desired isomer. The choice depends on which face is less hindered. |
| Thermodynamic equilibration. | - Perform the reaction at low temperatures to favor the kinetically controlled product. | |
| Formation of side products | Over-reduction of the carbonyl group. | - Use a milder reducing agent (e.g., Sodium Borohydride) and control the reaction temperature. |
| Ring-opening or rearrangement of the bicyclic system. | - Use mild reaction conditions and avoid strongly acidic or basic work-ups. | |
| Difficulty in separating endo and exo isomers | Similar polarities of the diastereomers. | - Optimize column chromatography conditions (e.g., use a different solvent system or a different stationary phase).- Consider derivatization to enhance the polarity difference, followed by separation and deprotection.- Fractional crystallization can also be an effective method for separating diastereomers.[3] |
Experimental Protocols
Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
This protocol is adapted from the literature for the synthesis of the key ketone intermediate.[2]
Materials:
-
Appropriate starting materials for the cyclization reaction (as described in the cited literature).
-
Solvents and reagents for the specific synthetic route chosen.
Procedure:
-
Follow the detailed procedure for the multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one as described by Denisenko, A. V., et al. in Organic Letters, 2010, 12(19), 4372–4375.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, perform the described work-up and purification to obtain the pure ketone.
Stereoselective Reduction to 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane
This is a general protocol for the stereoselective reduction of the ketone. Optimization may be required.
Materials:
-
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
-
Sodium Borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Sodium Borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: e.g., ethyl acetate/hexane gradient) to separate the endo and exo isomers.
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane.
Troubleshooting Decision Tree for Low endo-Selectivity
Sources
- 1. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of N-Benzylation Reactions
Welcome to the Technical Support Center for N-Benzylation reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes with confidence.
Introduction: The N-Benzylation Reaction
N-benzylation, the process of adding a benzyl group to a nitrogen atom, is a cornerstone of organic synthesis. The benzyl group is widely used as a robust protecting group for amines, which is stable under a variety of conditions but can be removed when needed.[1] Furthermore, the N-benzyl motif is a key structural component in numerous biologically active molecules and pharmaceutical ingredients.[2][3]
The most common pathway for N-benzylation is a bimolecular nucleophilic substitution (SN2) reaction, where the amine's lone pair of electrons attacks the benzylic carbon of a suitable electrophile, displacing a leaving group.[2][4] However, alternative methods, such as reductive amination and transition-metal-catalyzed "hydrogen borrowing" reactions, offer unique advantages, particularly in the context of green chemistry.[5][6][7]
Despite its widespread use, the reaction is not without its challenges. Issues like low conversion, over-alkylation, and substrate-specific difficulties frequently arise. This guide provides a structured approach to diagnosing and solving these common problems.
Visual Troubleshooting Guide
Before diving into specific questions, use this workflow to diagnose the state of your N-benzylation reaction.
Sources
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 5. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 6. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Purification of Amines Using Trichloroacetic Acid
Welcome to the technical support guide for the purification of amines utilizing trichloroacetic acid (TCA). This resource is designed for researchers, scientists, and professionals in drug development who are looking to leverage this efficient and waste-reducing purification technique. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality of experimental choices, ensuring a robust and reproducible workflow.
The Core Principle: A Modern Approach to a Classic Challenge
The purification of amines has traditionally relied on methods that are often laborious and generate significant waste, such as chromatography or classic acid-base extractions requiring multiple steps.[1][2] The use of trichloroacetic acid (TCA) offers a more streamlined and eco-compatible alternative.[1][2]
The methodology is elegantly simple and is predicated on two key chemical transformations:
-
Selective Salt Formation and Precipitation : Amines, being basic, react with the strong acid TCA to form ammonium trichloroacetate salts.[1] The key to this technique is the judicious choice of a solvent in which the amine salt is insoluble, while the impurities remain dissolved. This allows for the physical separation of the desired amine from non-basic impurities via simple filtration.[1]
-
In-Situ Amine Regeneration via Decarboxylation : The trichloroacetate anion is thermally unstable and can be induced to decarboxylate, breaking down into volatile chloroform (CHCl₃) and carbon dioxide (CO₂).[1][2] This process regenerates the free amine in its pure form, avoiding the need for a separate basification and extraction step, thus minimizing operational complexity and waste generation.[1]
This entire workflow can be visualized as a cycle, moving from an impure amine to a solid salt and back to a pure amine with minimal input.
Caption: Workflow for Amine Purification using TCA.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues that may arise during the experimental process.
| Problem ID | Observed Issue | Probable Cause(s) | Suggested Solution(s) |
| T-01 | No precipitate forms after adding TCA. | 1. The amine-TCA salt is soluble in the chosen solvent.[1][3] 2. The concentration of the amine in the initial mixture is too low. 3. Insufficient TCA was added to protonate the amine. | 1. Solvent Screening is Crucial : The choice of solvent is the most critical parameter.[3] Systematically test different solvents. Good starting points include ethyl acetate (EtOAc), diethyl ether (Et₂O), pentane, or acetonitrile (CH₃CN).[1][3] The ideal solvent will dissolve your crude mixture but not the amine salt.[3] 2. Increase Concentration : If possible, concentrate the initial solution before adding TCA. 3. Check Stoichiometry : Ensure at least a stoichiometric amount of TCA is used. An excess (e.g., 1.5 to 3 equivalents) is often beneficial to drive the salt formation to completion.[1] |
| T-02 | The precipitate is oily or gummy, not a filterable solid. | 1. The melting point of the amine-TCA salt is low, or it is "oiling out" of the solution. 2. The solvent system is not optimal for crystallization. | 1. Lower the Temperature : Perform the precipitation at a lower temperature (e.g., 0 °C or in an ice bath) to encourage solidification. 2. Solvent Mixture : Try adding a non-polar co-solvent (e.g., hexane or pentane) dropwise to the mixture to induce precipitation of a solid. 3. Scratching : Use a glass rod to scratch the inside of the flask at the solution's surface to provide a nucleation site for crystallization. |
| T-03 | The final product is still impure after the procedure. | 1. Impurities co-precipitated with the amine salt. 2. Incomplete removal of the mother liquor containing impurities. 3. The impurity is also basic and formed a salt. | 1. Wash the Salt Thoroughly : After filtration, wash the collected salt multiple times with the cold precipitation solvent to remove any adhering impurities.[1] 2. Recrystallization : If purity is still an issue, consider recrystallizing the amine-TCA salt from a suitable solvent before the decarboxylation step. 3. Alternative Acid : If the impurity is a different amine, this method may not be suitable for separation. Consider an alternative purification technique like chromatography. |
| T-04 | The free amine is not regenerating during the decarboxylation step. | 1. The temperature is too low for spontaneous decarboxylation. 2. Insufficient time has been allowed for the reaction. 3. The solvent used for decarboxylation is not optimal. | 1. Increase Temperature : Heating is often required. Temperatures around 60 °C are a good starting point.[1] For high-boiling amines, neat heating at 100 °C can be attempted, though it may be incomplete.[1] 2. Catalyze the Reaction : The addition of a catalytic amount of a low-boiling organic base, such as triethylamine (Et₃N), can significantly accelerate decarboxylation.[1] 3. Solvent Choice : Acetonitrile (CH₃CN) is often an excellent solvent for the decarboxylation step.[4] Lewis basic solvents like DMF can also accelerate the reaction, but their high boiling points make them difficult to remove from the final product.[1] |
| T-05 | Low yield of the purified amine. | 1. Some amine salt remained dissolved in the precipitation solvent. 2. Mechanical losses during filtration and transfer. 3. Incomplete decarboxylation of the salt. 4. The amine itself is volatile and was lost during solvent removal. | 1. Optimize Precipitation : Test solvent mixtures or lower the temperature to maximize the precipitation of the amine salt. 2. Careful Handling : Ensure quantitative transfers and thorough washing of the filter cake. 3. Ensure Complete Reaction : Monitor the decarboxylation by TLC or ¹H NMR to ensure full conversion back to the free amine before workup. The disappearance of the broad ammonium proton peak in the NMR is a good indicator.[1] 4. Careful Evaporation : If your amine has a low boiling point, use lower temperatures and pressures during the final solvent evaporation step. |
Frequently Asked Questions (FAQs)
Q1: What types of amines can be purified with this method? A: A broad range of primary, secondary, and even some tertiary amines can be purified using this technique.[1][4] The method has been successfully applied to simple aliphatic and aromatic amines, heterocyclic amines, and even complex natural products like brucine.[1] The primary limiting factor is the ability to identify a solvent system that allows for the selective precipitation of the amine-TCA salt.[1][3]
Q2: How do I choose the right solvent for the precipitation step? A: The key is finding a solvent where the amine-TCA salt has low solubility, but the crude starting material and impurities are soluble.[3] There is no universal solvent; an empirical screening process is necessary. Good candidates to start with are ethyl acetate, diethyl ether, pentane, and acetonitrile.[1][3] The polarity of your amine and the impurities will guide the initial selection.
Q3: Is the use of excess TCA a problem? A: Generally, no. Using a slight to moderate excess (up to 3 equivalents) can help ensure complete protonation and precipitation of the amine.[1] The excess TCA remains in the filtrate with other impurities and is thus removed during the filtration step.
Q4: How do I know the decarboxylation is complete? A: You can monitor the reaction progress using thin-layer chromatography (TLC), comparing the reaction mixture to a spot of the starting amine-TCA salt and the expected pure amine. Alternatively, ¹H NMR spectroscopy is a powerful tool; the disappearance of the characteristically broad ammonium proton (often found far downfield, e.g., around 9 ppm) and the upfield shift of protons adjacent to the nitrogen are clear indicators of the regeneration of the free amine.[1]
Q5: The protocol mentions adding triethylamine (Et₃N) to speed up decarboxylation. Will this not contaminate my final product? A: Triethylamine is used in catalytic amounts (e.g., 1.5 equivalents relative to the amine) and has a relatively low boiling point (89 °C).[1] It is typically removed along with the solvent (e.g., acetonitrile, bp 82 °C) and the chloroform byproduct (bp 61 °C) during the final evaporation step under reduced pressure.[1]
Q6: Can this method be used to separate a mixture of two different amines? A: This is generally not feasible. Since most amines are basic, they will both likely form salts with TCA and co-precipitate. This method excels at separating amines from neutral or acidic impurities. For separating amine mixtures, techniques like chromatography or fractional distillation are more appropriate.
Detailed Experimental Protocol: Purification of Dicyclohexylamine
This protocol is adapted from a validated procedure and serves as a representative example.[1]
Caption: Step-by-step experimental workflow.
Materials:
-
Crude amine mixture (e.g., dicyclohexylamine containing non-basic impurities)
-
Trichloroacetic acid (TCA)
-
Ethyl acetate (EtOAc)
-
Acetonitrile (CH₃CN)
-
Triethylamine (Et₃N)
-
Standard laboratory glassware, filtration apparatus, and rotary evaporator
Procedure:
-
Salt Formation & Precipitation: a. Dissolve the crude amine mixture (1 equivalent) in a suitable volume of ethyl acetate (e.g., 1 mL for ~0.2 mmol of amine).[1] b. To this solution, add solid trichloroacetic acid (3 equivalents) at room temperature while stirring.[1] c. A white precipitate of the dicyclohexylammonium trichloroacetate salt should form. Allow the suspension to stir for 15-30 minutes to ensure complete precipitation.
-
Isolation of the Amine Salt: a. Isolate the white solid by vacuum filtration. b. Wash the filter cake thoroughly with two portions of cold ethyl acetate to remove residual soluble impurities.[1]
-
Regeneration of the Free Amine: a. Transfer the collected solid salt to a round-bottom flask. b. Add acetonitrile (e.g., 2 mL for ~0.2 mmol scale) and triethylamine (1.5 equivalents).[1] c. Connect the flask to a rotary evaporator and remove the solvent under reduced pressure (from ~100 mbar down to ~10 mbar) with the water bath set to 60 °C. This process should take approximately 15 minutes and drives the decarboxylation to completion.[1]
-
Final Product: a. The resulting residue is the purified free amine. For dicyclohexylamine, this is a colorless liquid.[1] High purity and yields (often >90%) can be achieved with this method.[1]
References
-
Thomas, A., Gasch, B., Olivieri, E., & Quintard, A. (2022). Trichloroacetic acid fueled practical amine purifications. ResearchGate. Available at: [Link]
-
Thomas, A., Gasch, B., Olivieri, E., & Quintard, A. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225–231. Available at: [Link]
-
Solubility of Things. (n.d.). Ammonium trichloroacetate. Available at: [Link]
-
Thomas, A., Gasch, B., Olivieri, E., & Quintard, A. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed. Available at: [Link]
- Kelty, J. A. (1954). Amine salts of trichloroacetic acid. U.S. Patent No. 2,697,721. Washington, DC: U.S. Patent and Trademark Office.
-
University of Alberta. (n.d.). Isolation (Recovery). Organic Web Chem. Available at: [Link]
-
Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Frontier, A. (2026). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Thomas, A., Gasch, B., Olivieri, E., & Quintard, A. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Archives. Available at: [Link]
Sources
- 1. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trichloroacetic acid fueled practical amine purifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 3-Azabicyclo[3.1.1]heptane Hydrochloride Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-azabicyclo[3.1.1]heptane hydrochloride salts. This guide is designed to provide you with in-depth technical information, troubleshooting strategies, and practical protocols to overcome common solubility issues encountered during your experiments. As a Senior Application Scientist, my goal is to blend technical accuracy with field-proven insights to empower your research and development efforts.
The Power of the 3-Azabicyclo[3.1.1]heptane Scaffold
The 3-azabicyclo[3.1.1]heptane core is a valuable scaffold in medicinal chemistry, often employed as a bioisosteric replacement for aromatic rings like pyridine to enhance the physicochemical properties of drug candidates.[1][2][3] One of the most significant advantages of incorporating this saturated, three-dimensional structure is the potential for a dramatic improvement in aqueous solubility.[4][5][6] This is crucial for improving a drug's bioavailability and overall therapeutic potential.[7]
However, working with the hydrochloride salt form of these amines, while beneficial for aqueous solubility and stability, can present challenges when dissolution in organic solvents is required for synthesis, purification, or formulation.[8][9] This guide will address these challenges head-on.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific issues you may encounter.
Q1: Why is my 3-azabicyclo[3.1.1]heptane hydrochloride salt not dissolving in my organic solvent?
A1: 3-Azabicyclo[3.1.1]heptane hydrochlorides are ionic salts. The strong ionic interaction between the protonated amine and the chloride anion, along with the inherent polarity of the salt, leads to high lattice energy.[9] This makes them readily soluble in polar protic solvents like water and alcohols, but poorly soluble in less polar or nonpolar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Q2: I need to run my reaction in a nonpolar solvent like DCM. How can I dissolve my 3-azabicyclo[3.1.1]heptane hydrochloride?
A2: The most effective strategy is to convert the hydrochloride salt to its corresponding free amine (free base). The free amine is significantly less polar and will be much more soluble in a wider range of organic solvents.[11]
Experimental Protocol: Conversion of Hydrochloride Salt to Free Base
-
Dissolution: Dissolve the 3-azabicyclo[3.1.1]heptane hydrochloride salt in a minimal amount of water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a base to neutralize the hydrochloric acid. Common choices include:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
A 1-2 M aqueous solution of sodium hydroxide (NaOH).
-
A saturated aqueous solution of potassium carbonate (K₂CO₃).
-
Note: Add the base dropwise while stirring until the pH of the aqueous solution is basic (pH > 8, check with pH paper).
-
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times. The free amine will move into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the free amine.[12]
Causality: The addition of a base deprotonates the ammonium cation of the hydrochloride salt, neutralizing its charge. This disruption of the ionic character significantly reduces the polarity of the molecule, allowing it to be extracted into a nonpolar organic solvent.
Q3: Can I use co-solvents to improve solubility without converting to the free base?
A3: Yes, using a co-solvent can be a viable alternative. Adding a small amount of a polar protic solvent, such as methanol or ethanol, to a suspension of the hydrochloride salt in a less polar solvent like DCM can often improve solubility.[13]
General Guideline for Co-solvent Use:
-
Start by adding the polar co-solvent (e.g., methanol) dropwise to the suspension of your salt in the primary solvent (e.g., DCM) while stirring vigorously.
-
Begin with a small percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it until dissolution is observed.
-
Be mindful that a high percentage of the polar co-solvent may alter the reaction conditions.
Q4: My compound is "oiling out" instead of crystallizing. What should I do?
A4: "Oiling out," or liquid-liquid phase separation, occurs when a compound separates from solution as a liquid instead of a solid.[14][15] This is often due to high supersaturation, rapid cooling, or the presence of impurities.[1][6][16]
Troubleshooting "Oiling Out":
| Strategy | Rationale | Protocol |
| Reduce Cooling Rate | Allows more time for ordered crystal lattice formation.[6] | Cool the solution slowly to room temperature, then transfer to a 0°C bath. |
| Increase Solvent Volume | Reduces the concentration and level of supersaturation. | Add more of the primary solvent until the oil redissolves upon heating, then cool slowly.[15] |
| Seeding | Provides a template for crystallization to occur.[6] | Add a few seed crystals of the desired compound to the solution as it cools. |
| Change Solvent System | A different solvent may have a more favorable solubility profile. | Experiment with different solvents or co-solvent mixtures. |
| Purify the Material | Impurities can inhibit crystallization.[15] | Consider an additional purification step before crystallization. |
Quantitative Data: The Impact of the 3-Azabicyclo[3.1.1]heptane Scaffold on Solubility
A compelling example of the solubility-enhancing properties of the 3-azabicyclo[3.1.1]heptane scaffold comes from a study on an analog of the antihistamine drug Rupatadine. By replacing the pyridine ring in Rupatadine with a 3-azabicyclo[3.1.1]heptane core, the aqueous solubility was increased by more than an order of magnitude.[4][5][6]
| Compound | Structure | Aqueous Solubility (pH 7.4) |
| Rupatadine | Pyridine-containing | 29 µM |
| Rupatadine Analog | 3-Azabicyclo[3.1.1]heptane-containing | 365 µM |
This data clearly demonstrates the potential of this scaffold to address solubility challenges in drug discovery.
Analytical Methods for Solubility Determination
Accurate determination of solubility is crucial. The following are two common methods:
High-Performance Liquid Chromatography (HPLC)
The shake-flask method followed by HPLC analysis is a gold standard for determining equilibrium solubility.[10]
Experimental Protocol: Shake-Flask Method with HPLC Analysis
-
Sample Preparation: Add an excess amount of the 3-azabicyclo[3.1.1]heptane hydrochloride salt to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the suspension to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method.[17]
HPLC Method Development Starting Point:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
Quantitative NMR (qNMR)
qNMR is a powerful and rapid method for determining solubility that does not require the separation of solid and liquid phases.[4][18][19][20]
Principle of qNMR for Solubility:
By using a known concentration of an internal standard that is soluble in the solvent of interest, the concentration of the dissolved analyte can be determined by comparing the integral of a characteristic peak of the analyte to the integral of a peak from the internal standard.[4]
Caption: Workflow for solubility determination by qNMR.
Note: The choice of internal standard is critical and should have peaks that do not overlap with the analyte peaks.
Conclusion
Overcoming the solubility challenges of 3-azabicyclo[3.1.1]heptane hydrochloride salts is achievable with a systematic and informed approach. By understanding the underlying chemical principles and employing the strategies outlined in this guide, you can effectively dissolve these compounds in a variety of solvents, enabling their full potential in your research and development endeavors.
References
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Mykhailiuk, P. K. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]
-
Mettler-Toledo. Oiling Out in Crystallization. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
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Formulation Strategies for Poorly Soluble Drugs. American Pharmaceutical Review. [Link]
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ResearchGate. Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. [Link]
-
U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]
-
JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. [Link]
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Reddit. (2013). Recrystallization (help meeeeee). [Link]
-
Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291-3295. [Link]
-
ResearchGate. (PDF) General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. [Link]
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Ishikawa, M., et al. (2025). Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry. [Link]
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Pauli, G. F., et al. (2014). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 77(4), 1111-1149. [Link]
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PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422. [Link]
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PubChem. 3-Thia-6-azabicyclo[3.1.1]heptane hydrochloride. [Link]
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Mykhailiuk, P. K. (2023). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, 62(49), e202311194. [Link]
-
Grygorenko, O. O., et al. (2025). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
The Royal Society of Chemistry. Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. [Link]
-
ResearchGate. Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. [Link]
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ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. [Link]
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Reddit. (2018). Ways of crashing out amines. [Link]
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Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]
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SciSpace. A review on method development by hplc. [Link]
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MDPI. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 27(1), 123. [Link]
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis [PhD thesis]. University of Glasgow. [Link]
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ResearchGate. Synthesis and Physicochemical Characterization of 2-Azabicyclo[3.2.0]heptane Building Blocks. [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
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USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds. [Link]
- Google Patents. US6255490B1 - 7-azabicyclo[2.2.
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BIP. Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]
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ACS Omega. (2022). Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins. ACS Omega, 7(4), 3465-3474. [Link]
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Technical Support Center: Diastereoselective Reduction of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the diastereoselective reduction of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one. This bicyclic ketone is a valuable building block in medicinal chemistry, and controlling the stereochemical outcome of its reduction is crucial for the synthesis of specific biologically active molecules.[1]
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the reduction of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one?
The reduction of the ketone at the C6 position will yield the corresponding secondary alcohol, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol. Due to the bicyclic nature of the molecule, two diastereomeric alcohols can be formed: the exo-alcohol and the endo-alcohol. The facial selectivity of the hydride attack on the carbonyl group determines the stereochemical outcome.
Q2: What is the structural difference between the exo and endo alcohol products?
In the context of the 3-azabicyclo[3.1.1]heptane ring system, the terms exo and endo refer to the orientation of the hydroxyl group relative to the larger of the two bridges not containing the substituent. For this specific molecule, the exo isomer has the hydroxyl group pointing away from the piperidine ring portion of the bicyclic system, while the endo isomer has the hydroxyl group pointing towards it.
Q3: Which reducing agents are commonly used for this type of transformation?
Commonly used reducing agents for the diastereoselective reduction of bicyclic ketones include sodium borohydride (NaBH₄) and lithium tri-sec-butylborohydride (L-Selectride®). The choice of reducing agent is critical as it significantly influences the diastereomeric ratio of the product mixture.
Q4: How can I determine the diastereomeric ratio of the resulting alcohols?
The diastereomeric ratio (d.r.) of the exo and endo alcohols can be determined using several analytical techniques. The most common methods are:
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The signals for the proton at C6 (the carbon bearing the hydroxyl group) and adjacent protons will have different chemical shifts and coupling constants for the exo and endo isomers. Integration of these distinct signals allows for the quantification of each diastereomer.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the diastereomers can be separated on a suitable GC column, the relative peak areas in the chromatogram can be used to determine the diastereomeric ratio.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS can be used to separate and quantify the diastereomers, especially if they are not volatile enough for GC.[3]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the diastereoselective reduction of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one.
Issue 1: Low Diastereoselectivity
Q: My reduction reaction is producing a nearly 1:1 mixture of exo and endo alcohols. How can I improve the diastereoselectivity?
A: The diastereoselectivity of this reduction is highly dependent on the steric bulk of the hydride reagent and the reaction temperature.
-
For Preferential Exo-Alcohol Formation (Hydride attack from the less hindered face):
-
Use a less sterically demanding reducing agent: Sodium borohydride (NaBH₄) is a good starting point. The smaller hydride nucleophile can approach the carbonyl from the less sterically hindered face, which is typically the face opposite the piperidine ring, leading to the exo-alcohol.
-
Reaction Conditions: Perform the reaction at a lower temperature (e.g., 0 °C to -20 °C) to enhance the kinetic control of the reaction.
-
-
For Preferential Endo-Alcohol Formation (Hydride attack from the more hindered face):
-
Employ a sterically bulky reducing agent: L-Selectride® is the reagent of choice for directing hydride attack to the more sterically accessible face. The bulky tri-sec-butylborohydride moiety will preferentially attack from the less hindered exo face, forcing the hydride to be delivered to the endo face of the carbonyl.
-
Reaction Temperature: Lower temperatures (e.g., -78 °C) are crucial when using L-Selectride® to maximize diastereoselectivity.
-
Diagram: Controlling Diastereoselectivity in the Reduction of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
Caption: Selection of reducing agent to control stereochemical outcome.
Issue 2: Difficulty in Determining the Diastereomeric Ratio by ¹H NMR
Q: The ¹H NMR signals for my product mixture are overlapping, making it difficult to accurately determine the diastereomeric ratio. What can I do?
A: Overlapping signals in the ¹H NMR spectrum are a common challenge. Here are several strategies to overcome this:
-
Use a Higher Field NMR Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 500 or 600 MHz) will often provide better signal dispersion and resolve the overlapping peaks.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning the proton signals and distinguishing between the diastereomers.
-
Derivative Formation: Consider converting the alcohol mixture to a derivative, such as an ester (e.g., acetate or mosher's ester). The protons near the newly introduced chiral center may exhibit more resolved signals in the ¹H NMR spectrum.
-
Alternative Analytical Methods: If NMR remains inconclusive, utilize GC-MS or LC-MS. These chromatographic techniques can often separate the diastereomers, allowing for accurate quantification.[3]
¹H NMR Spectral Characteristics to Distinguish Exo and Endo Isomers:
While specific chemical shifts will depend on the solvent and other factors, some general trends can be expected for the C6-proton:
-
Exo-Alcohol: The C6-proton is in the endo position. It will likely experience different shielding effects and coupling constants compared to the C6-proton of the endo-alcohol.
-
Endo-Alcohol: The C6-proton is in the exo position. The coupling constants between the C6-proton and the adjacent bridgehead protons (C1 and C5) will be different from those in the exo-isomer due to the different dihedral angles.
Careful analysis of the coupling patterns and chemical shifts, potentially aided by molecular modeling, can lead to the correct assignment of the major and minor diastereomers.
Issue 3: Incomplete Reaction or Low Yield
Q: My reduction reaction is not going to completion, or the yield of the desired alcohol is low. What are the potential causes and solutions?
A: Incomplete reactions or low yields can stem from several factors:
-
Reagent Quality:
-
Sodium Borohydride: Ensure the NaBH₄ is dry and has been stored properly. It can slowly decompose in the presence of moisture.
-
L-Selectride®: This reagent is particularly sensitive to air and moisture. Use fresh, high-quality L-Selectride® and handle it under an inert atmosphere (e.g., argon or nitrogen).
-
-
Solvent:
-
Use anhydrous solvents, especially when working with L-Selectride®. The presence of water will quench the hydride reagent.
-
For NaBH₄ reductions, protic solvents like methanol or ethanol are typically used. Ensure the solvent is of appropriate quality.
-
-
Reaction Temperature:
-
While low temperatures are often necessary for high diastereoselectivity, they can also slow down the reaction rate. If the reaction is sluggish, consider allowing it to warm slowly to a slightly higher temperature while monitoring the progress by TLC or LC-MS.
-
-
Work-up Procedure:
-
Ensure that the reaction is properly quenched. For NaBH₄ reductions, a mild acid is often added to neutralize any remaining borohydride and hydrolyze the borate esters. For L-Selectride® reductions, a careful quench with a solution of sodium hydroxide and hydrogen peroxide is often employed to break down the trialkylborane byproduct.
-
Experimental Protocols
Protocol 1: Diastereoselective Reduction with Sodium Borohydride (Favors Exo-Alcohol)
-
Dissolve 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq) in anhydrous methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, slowly add acetone to quench the excess NaBH₄.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Diastereoselective Reduction with L-Selectride® (Favors Endo-Alcohol)
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via a syringe.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a 3M aqueous solution of sodium hydroxide, followed by the careful addition of 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Reducing Agent | Typical Reaction Temperature | Major Diastereomer | Expected Diastereomeric Ratio (Exo:Endo) |
| Sodium Borohydride (NaBH₄) | 0 °C | Exo-alcohol | > 5:1 |
| L-Selectride® | -78 °C | Endo-alcohol | > 1:10 |
Note: The exact diastereomeric ratios can vary depending on the specific reaction conditions and the purity of the reagents.
Diagram: Experimental Workflow for Diastereoselective Reduction
Caption: A general experimental workflow for the diastereoselective reduction.
References
- Eur. J. Org. Chem. 2007, 2007, 45.
- Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 12(19), 4372–4375.
- Diastereoselective Multicomponent Cascade Reaction Leading to [3.2.0]-Heterobicyclic Compounds. The Journal of Organic Chemistry, 2012, 77(22), 10343-10354.
- PubChem Compound Summary for CID 47003605, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one.
- Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- DIASTEREOSELECTIVE SYNTHESIS OF EXO-6-ARYL-3-AZA- BICYCL0[3.2.0]HEPTANE DERIVATIVES BY INTRAMOLECULAR [2+2] PHOTOCYCLOADDITIONS. HETEROCYCLES, Vol. 40, No. 1, 1995.
- B. Wünsch and C. Geiger. Carbon monoxide is formally the anhydride of formic acid. Methylamines can be prepar- ed by the direct r.
- Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 2024, 26(15), 2832-2836.
- 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. PubMed.
- Sodium Borohydride Reduction of Benzoin Introduction: The most common and useful reducing agents for reducing aldehydes, ketones.
- US20210155636A1 - Substituted Macrocyclic Compounds and Related Methods of Treatment - Google P
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 2023, 62(39), e202304246.
- Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.
- 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed.
- 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Organic Syntheses Procedure.
- 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Sci-Hub.
- 3-Cbz-6-oxo-3-azabicyclo[3.1.1]heptane(1434142-13-8) 1H NMR spectrum. ChemicalBook.
Sources
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- 2. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
Validation & Comparative
The Rising Star in Scaffolding: A Comparative Guide to 3-Azabicyclo[3.1.1]heptane as a Meta-Substituted Benzene Isostere
For decades, the benzene ring has been a cornerstone of medicinal chemistry, a reliable scaffold in the pharmacophore of countless drugs. However, its inherent aromaticity can bring metabolic liabilities and suboptimal physicochemical properties. The drive to "escape from flatland" has led to the exploration of saturated, three-dimensional bioisosteres that can mimic the geometry of substituted benzenes while offering improved drug-like properties.[1][2][3] This guide provides an in-depth comparison of 3-azabicyclo[3.1.1]heptane, a promising saturated isostere for meta-substituted benzene rings, offering a superior alternative for drug development professionals.
The Challenge of Meta-Substitution and the Geometric Solution
While bioisosteres for para-substituted benzenes, such as bicyclo[1.1.1]pentane, are well-established, mimicking the 1,3-substitution pattern of a meta-substituted benzene has proven more challenging due to the specific bond angles and distances required.[4][5][6] The bicyclo[3.1.1]heptane (BCHep) scaffold has emerged as a potent solution, closely replicating the three-dimensional arrangement of the exit vectors of a meta-substituted benzene.[5][6] The introduction of a nitrogen atom at the 3-position to create 3-azabicyclo[3.1.1]heptane not only maintains this crucial geometry but also introduces a handle for further functionalization and can favorably modulate physicochemical properties.
A comparative analysis of the geometric parameters of 3-azabicyclo[3.1.1]heptane and a meta-substituted pyridine highlights their structural similarity. The distance between the exit vectors and the angle they form are crucial for maintaining biological activity when replacing an aromatic ring.
| Parameter | 3-Azabicyclo[3.1.1]heptane | 3,5-Disubstituted Pyridine |
| Distance (r) | ~4.79–4.81 Å | ~5.06 Å |
| Angle (φ) | ~124-126° | ~125° |
| Data sourced from X-ray crystal structures.[7][8] |
This remarkable geometric mimicry allows 3-azabicyclo[3.1.1]heptane to present appended functional groups to a biological target in a spatial orientation that is highly analogous to that of a meta-substituted benzene or pyridine, thereby preserving or even enhancing biological activity.
Workflow for Isosteric Replacement Evaluation
The decision to replace a benzene ring with a saturated bioisostere should be data-driven. The following workflow outlines a systematic approach to evaluating 3-azabicyclo[3.1.1]heptane as a meta-substituted benzene isostere.
Comparative Performance: Physicochemical Properties
One of the primary motivations for employing saturated bioisosteres is the improvement of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Benzene rings are prone to oxidative metabolism, which can lead to rapid clearance and the formation of reactive metabolites.[9] Replacing a benzene ring with a saturated scaffold like 3-azabicyclo[3.1.1]heptane can mitigate these issues.
A compelling case study is the antihistamine drug Rupatidine. Researchers replaced the meta-substituted pyridine ring with a 3-azabicyclo[3.1.1]heptane core, resulting in a dramatic improvement in key physicochemical properties.[7][10]
| Compound | clogP | Aqueous Solubility (pH 7.4) | Metabolic Stability (t1/2 in human liver microsomes) |
| Rupatidine | 4.8 | 0.03 mg/mL | 15 min |
| 3-ABH Analogue | 3.5 | 0.12 mg/mL | > 180 min |
| Data adapted from Mykhailiuk et al. (2023).[7][10] |
These results demonstrate that the 3-azabicyclo[3.1.1]heptane analogue is less lipophilic, significantly more soluble, and exhibits vastly improved metabolic stability compared to the parent drug. Similar improvements in solubility, permeability, and metabolic stability have been observed when replacing the central benzene ring in the anticancer drug Sonidegib with a 3-oxabicyclo[3.1.1]heptane, a closely related analogue.[3][11][12]
Alternatives at a Glance: A Comparative Overview of Meta-Benzene Isosteres
While 3-azabicyclo[3.1.1]heptane shows great promise, it is important to consider the broader landscape of meta-benzene isosteres. Each scaffold offers a unique combination of geometry, synthetic accessibility, and physicochemical properties.
| Isostere | Key Advantages | Potential Disadvantages |
| 1,3-Disubstituted Cyclohexane | Commercially available starting materials. | Flexible, can introduce multiple conformations. |
| Bicyclo[2.1.1]hexane (BCH) | Rigid scaffold, good geometric mimicry.[4] | Synthesis can be challenging. |
| Bicyclo[3.1.1]heptane (BCHep) | Excellent geometric mimicry of meta-arenes.[5][6] | Synthetic routes are still under development. |
| 3-Azabicyclo[3.1.1]heptane | Excellent geometric mimicry, improved physicochemical properties, handle for functionalization.[10] | Multi-step synthesis required. |
| 3-Oxabicyclo[3.1.1]heptane | Can significantly improve aqueous solubility.[5][11][12] | Synthesis may require specialized starting materials. |
Experimental Protocols
Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives
A general and scalable synthesis of 3-azabicyclo[3.1.1]heptanes has been developed, proceeding via the reduction of spirocyclic oxetanyl nitriles.[7][10]
Step 1: Synthesis of Spirocyclic Oxetanyl Nitrile
-
To a solution of a suitable cyclobutanone precursor in an appropriate solvent, add a cyanide source (e.g., TMSCN) and a catalyst (e.g., a Lewis acid).
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Work up the reaction by quenching with a suitable aqueous solution and extract the product with an organic solvent.
-
Purify the resulting spirocyclic oxetanyl nitrile by column chromatography.
Step 2: Reductive Ring Opening to 3-Azabicyclo[3.1.1]heptane
-
In a flame-dried flask under an inert atmosphere (e.g., argon), prepare a suspension of a reducing agent (e.g., LiAlH₄) in an anhydrous ether solvent (e.g., THF).
-
Cool the suspension to 0 °C and add a solution of the spirocyclic oxetanyl nitrile in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Carefully quench the reaction by the sequential addition of water and an aqueous base solution.
-
Filter the resulting mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude 3-azabicyclo[3.1.1]heptane derivative by distillation or column chromatography.
In Vitro Metabolic Stability Assay
Objective: To determine the half-life (t₁/₂) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching and analysis
Procedure:
-
Pre-warm a solution of HLM in phosphate buffer to 37 °C.
-
In a microcentrifuge tube, combine the HLM solution and the test compound (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
Calculate the half-life (t₁/₂) by plotting the natural log of the percentage of the remaining compound against time.
Conclusion
The strategic replacement of aromatic rings with saturated bioisosteres is a powerful tool in modern drug discovery.[2] 3-Azabicyclo[3.1.1]heptane has emerged as a highly effective isostere for meta-substituted benzene, offering a unique combination of structural mimicry and the potential for significant improvements in physicochemical properties.[7][10] Its ability to enhance aqueous solubility and metabolic stability while maintaining or improving biological activity makes it an invaluable scaffold for medicinal chemists aiming to develop safer and more effective drugs. As synthetic methodologies for this and other novel scaffolds become more accessible, we can expect to see a continued shift away from "flat" aromatic systems towards more three-dimensional and drug-like molecules.
References
-
Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., Golovchenko, O., Brovarets, V., & Grygorenko, O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Scott, K. A., & Meanwell, N. A. (2022). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry, 65(15), 10216–10241. [Link]
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A Head-to-Head Comparison: 3-Azabicyclo[3.1.1]heptane as a Superior Saturated Isostere for Pyridine in Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant search for molecular scaffolds that can enhance the pharmacological properties of lead compounds. The strategic replacement of a chemical moiety with a bioisostere—a group with similar physical or chemical properties that elicits a comparable biological response—is a cornerstone of modern drug design.[1] This guide provides an in-depth, data-driven comparison of the emerging 3-azabicyclo[3.1.1]heptane scaffold and the traditional pyridine ring, a ubiquitous component of numerous marketed drugs. We will explore how the substitution of a flat, aromatic pyridine with a three-dimensional, saturated 3-azabicyclo[3.1.1]heptane can lead to dramatic improvements in key drug-like properties, including solubility, metabolic stability, and lipophilicity.
The rationale behind this isosteric replacement is rooted in the desire to escape the "flatland" of aromatic systems, which can sometimes confer undesirable physicochemical or pharmacokinetic properties. The introduction of a 3D-scaffold like 3-azabicyclo[3.1.1]heptane can lead to improved spatial arrangement for target engagement while positively impacting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3]
Structural Mimicry: A Tale of Two Scaffolds
At first glance, the saturated, bicyclic structure of 3-azabicyclo[3.1.1]heptane may seem a world apart from the planar, aromatic pyridine ring. However, X-ray crystallographic analysis reveals a striking similarity in their geometric parameters when considering a 3,5-disubstituted pyridine, a common substitution pattern in medicinal chemistry.[4][5] The bond angles and distances between the exit vectors of the two scaffolds are remarkably alike, allowing the 3-azabicyclo[3.1.1]heptane core to effectively mimic the spatial orientation of a disubstituted pyridine.[4][6]
Here is a visual comparison of the two structures:
Caption: 2D representations of pyridine and 3-azabicyclo[3.1.1]heptane.
This structural congruence allows for the seamless integration of the 3-azabicyclo[3.1.1]heptane core into existing pharmacophores, providing a novel avenue for lead optimization.
Performance Showdown: A Case Study with Rupatadine
To empirically validate the benefits of this bioisosteric replacement, we will examine a compelling case study involving the antihistamine drug, Rupatadine. Researchers have synthesized an analog of Rupatadine where the pyridine ring is replaced with a 3-azabicyclo[3.1.1]heptane moiety.[4][7] The resulting data unequivocally demonstrates the profound impact of this substitution on key physicochemical properties.[4][8]
| Property | Rupatadine (Pyridine) | Rupatadine Analog (3-Azabicyclo[3.1.1]heptane) | Fold Improvement |
| Aqueous Solubility | 29 µM | 365 µM | >12x |
| Lipophilicity (logD) | >4.5 | 3.8 | Lower |
| Metabolic Stability (t1/2 in human liver microsomes) | 3.2 min | 35.7 min | >11x |
| Intrinsic Clearance (CLint) | 517 µL/min/mg | 47 µL/min/mg | Lower |
Data sourced from Mykhailiuk et al. [4][8]
These results are nothing short of dramatic. The 3-azabicyclo[3.1.1]heptane-containing analog exhibits a more than 12-fold increase in aqueous solubility, a highly desirable trait for improving oral bioavailability.[9] Furthermore, its metabolic stability is enhanced by over 11-fold, suggesting a longer half-life in the body, which could translate to less frequent dosing.[10] The significant reduction in lipophilicity (logD) can also be advantageous in mitigating off-target effects and improving the overall ADME profile.
Experimental Protocols: The How-To Behind the Data
This high-throughput method is ideal for early-stage drug discovery and provides a rapid assessment of a compound's solubility.[11][12]
Caption: Workflow for Kinetic Aqueous Solubility Assay.
-
Stock Solution Preparation: Dissolve the test compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Add a small volume of each DMSO dilution to a microplate well containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.
-
Incubation: Incubate the microplate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours) with gentle shaking.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength of 620 nm.[13]
-
Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
This in vitro assay is a gold standard for assessing the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[14][15]
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A Comparative Guide to the Synthesis of 3-Azabicyclo[3.1.1]heptane: An Essential Scaffold in Modern Drug Discovery
The 3-azabicyclo[3.1.1]heptane framework has emerged as a critical structural motif in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable bioisosteric replacement for common aromatic and saturated heterocyclic rings, such as pyridine and piperidine, often leading to improved physicochemical properties like solubility and metabolic stability in drug candidates.[1][2] This guide provides a comparative analysis of prominent synthetic routes to this valuable scaffold, offering researchers and drug development professionals the insights needed to select the most appropriate methodology for their specific applications. We will delve into the mechanistic underpinnings, practical experimental protocols, and overall efficiency of each approach.
Reductive Cyclization of Spirocyclic Oxetanyl Nitriles: A Scalable and General Approach
A robust and scalable synthesis of 3-azabicyclo[3.1.1]heptanes has been developed through the reductive cyclization of readily available spirocyclic oxetanyl nitriles.[1][3] This method is distinguished by its operational simplicity and the use of inexpensive starting materials, making it highly attractive for large-scale production without the need for chromatographic purification.[1]
Mechanistic Rationale
The reaction proceeds through the initial reduction of the nitrile group to a primary amine. This intermediate amine then undergoes an intramolecular nucleophilic attack on one of the oxetane C-O bonds, facilitated by a Lewis acid (often generated in situ from the reducing agent), leading to ring-opening of the oxetane and concomitant formation of the bicyclic amine. The choice of reducing agent and reaction conditions can be tuned to accommodate a variety of functional groups on the substrate.[1][4]
Caption: Synthesis via intramolecular imide formation.
Experimental Protocol: Key Cyclization Step
[2]
-
The 1,3-disubstituted cyclobutane precursor is dissolved in a suitable solvent (e.g., THF).
-
A strong base (e.g., potassium tert-butoxide) is added, and the reaction is stirred at room temperature or with gentle heating until the cyclization is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
The reaction is quenched with a proton source (e.g., water or saturated aqueous ammonium chloride).
-
The product is extracted into an organic solvent, and the combined organic layers are dried and concentrated.
-
The resulting bicyclic imide can be further elaborated or reduced to the desired 3-azabicyclo[3.1.1]heptane derivative.
Copper-Catalyzed Asymmetric [4π+2σ] Cycloaddition: Enantioselective Synthesis
For the synthesis of chiral, polysubstituted 3-azabicyclo[3.1.1]heptanes, a groundbreaking copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) and azomethine ylides has been developed. [5][6]This method provides access to a diverse range of enantioenriched products with excellent diastereoselectivity and enantioselectivity. [5]
Mechanistic Rationale
This reaction is believed to proceed through the coordination of a chiral copper catalyst to the azomethine ylide. The resulting complex then undergoes a cycloaddition with the bicyclo[1.1.0]butane. The high levels of stereocontrol are imparted by the chiral ligand on the copper catalyst, which directs the facial selectivity of the cycloaddition. This approach allows for the construction of challenging tetrasubstituted bicyclic products, including those with two quaternary centers. [5][6]
Caption: Copper-catalyzed asymmetric cycloaddition.
Experimental Protocol: General Procedure
[5]
-
In a reaction vessel under an inert atmosphere, the chiral copper catalyst is generated in situ by mixing a copper(I) salt and a chiral ligand in a suitable solvent (e.g., dichloromethane).
-
The azomethine ylide precursor and the bicyclo[1.1.0]butane are added to the catalyst solution.
-
The reaction mixture is stirred at a specified temperature until the starting materials are consumed.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the enantiomerically enriched 3-azabicyclo[3.1.1]heptane derivative.
Photocatalytic Minisci Reaction: Late-Stage Functionalization
The photocatalytic Minisci reaction offers a powerful tool for the late-stage functionalization of the 3-azabicyclo[3.1.1]heptane core at the bridgehead position. [7][8][9]This method allows for the introduction of a wide variety of heterocyclic moieties, which are prevalent in bioactive molecules, under mild reaction conditions. [10]
Mechanistic Rationale
The reaction is initiated by the photocatalyst, which, upon excitation with visible light, engages in a single-electron transfer with an N-hydroxyphthalimide ester derivative of the 3-azabicyclo[3.1.1]heptane carboxylic acid. This generates a bridgehead radical that can then add to a protonated heterocycle. Subsequent oxidation and deprotonation furnish the desired functionalized product. [7][10]
Caption: Late-stage functionalization via photocatalysis.
Experimental Protocol: General Procedure
-
A solution of the 3-azabicyclo[3.1.1]heptane N-hydroxyphthalimide ester, the heterocycle, and the photocatalyst in a suitable solvent is degassed.
-
The reaction mixture is irradiated with visible light (e.g., blue LEDs) at room temperature for a specified period.
-
Upon completion, the solvent is removed, and the crude product is purified by chromatography to yield the heterocycle-substituted 3-azabicyclo[3.1.1]heptane.
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Limitations | Typical Yields |
| Reductive Cyclization of Spirocyclic Oxetanyl Nitriles | Scalable, general, uses inexpensive starting materials. [1] | High yields, no chromatography often needed, multigram scale. [1][4] | Limited to substitution patterns accessible from the oxetane precursor. | 77-97% [4] |
| Intramolecular Imide Formation | Access to functionalized derivatives, particularly at the 1-position. [2] | Multigram scale, allows for the synthesis of complex analogs like bicyclic thalidomide. [2][11] | Multi-step sequence, requires stereocontrol in an early step. | ~65% overall (6 steps) [2] |
| Copper-Catalyzed Asymmetric Cycloaddition | Enantioselective synthesis of polysubstituted derivatives. [5][6] | High diastereo- and enantioselectivity (>20:1 dr, 97-99% ee), broad substrate scope. [5] | Requires specialized starting materials (bicyclo[1.1.0]butanes) and chiral ligands. | 50-99% [5] |
| Photocatalytic Minisci Reaction | Late-stage functionalization of the bicyclic core. [7][8] | Mild conditions, high functional group tolerance, introduces diverse heterocycles. [10] | Primarily for functionalization, not de novo synthesis of the core; some products can be sensitive to purification. [10] | 30-80% [7] |
Conclusion
The synthesis of the 3-azabicyclo[3.1.1]heptane scaffold has seen significant advancements, providing a diverse toolbox for medicinal chemists. The choice of synthetic route will ultimately depend on the desired substitution pattern, the need for stereocontrol, and the required scale of the synthesis. The reductive cyclization of spirocyclic oxetanyl nitriles stands out for its scalability and generality, making it a workhorse for accessing the core structure. For more complex, functionalized, and chiral derivatives, the intramolecular imide formation and asymmetric cycloaddition methods offer powerful solutions. Finally, the photocatalytic Minisci reaction provides an elegant strategy for the late-stage diversification of these important building blocks.
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Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
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Wang, J.-J., et al. (2024). Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. Journal of the American Chemical Society, 146(30), 21069–21077. [Link]
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Smith, R. C., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters, 26(4), 850–855. [Link]
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Kim, S., et al. (2014). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. Organic Letters, 16(15), 3934-3937. [Link]
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Smith, R. C., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. [Link]
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Smith, R. C., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. National Institutes of Health. [Link]
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Nguyen, T. V. T., Bossonnet, A., & Waser, J. (2023). Photocatalyzed [3σ + 2σ] and [3σ + 2π] cycloadditions for the synthesis of bicyclo[3.1.1]heptanes and cyclopentenes. ChemRxiv. [Link]
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Chen, K., et al. (2023). Eu(OTf)3‐Catalyzed Formal Dipolar [4π + 2σ] Cycloaddition of Bicyclo[1.1.0]butanes with Nitrones for Synthesis of 2‐Oxa‐3‐azabicyclo[3.1.1]heptanes. Angewandte Chemie International Edition, 62(41), e202309485. [Link]
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A Guide to the Structural Nuances of Bicyclic Scaffolds: 3-Azabicyclo[3.1.1]heptane vs. Tropane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my goal is to bridge the gap between fundamental chemical structures and their practical applications in drug discovery. This guide provides an in-depth structural comparison of two pivotal bicyclic amine scaffolds: the synthetically versatile 3-azabicyclo[3.1.1]heptane and the naturally prevalent tropane alkaloids. Understanding their distinct architectures is paramount for designing next-generation therapeutics with optimized efficacy and physicochemical properties.
The Core Architectural Divergence: A Tale of Two Rings
At first glance, both scaffolds are bridged bicyclic amines, a feature that imparts significant three-dimensional character. However, the fundamental difference lies in the composition of their fused ring systems, which dictates their conformational behavior, inherent strain, and ultimately, their role in medicinal chemistry.
-
Tropane Alkaloids: The core of a tropane alkaloid is the 8-azabicyclo[3.2.1]octane skeleton.[1][2] This structure is characterized by the fusion of a five-membered pyrrolidine ring and a six-membered piperidine ring, which share the nitrogen atom and two bridgehead carbons.[3] This arrangement is widespread in nature, forming the basis for well-known compounds like cocaine and scopolamine, which are primarily found in the Solanaceae and Erythroxylaceae plant families.[2][4]
-
3-Azabicyclo[3.1.1]heptane: This is a more strained and synthetically derived scaffold. It consists of a five-membered pyrrolidine ring fused with a four-membered cyclobutane ring.[5][6] Unlike tropanes, this core is not a common natural motif but has emerged as a powerful tool in modern drug design, valued for the unique conformational constraints it imposes.
The primary distinction is the size of the second ring: a flexible six-membered ring in tropanes versus a rigid four-membered ring in 3-azabicyclo[3.1.1]heptanes. This single architectural change has profound implications for the molecule's overall topology and pharmacological potential.
Caption: Fundamental difference in ring composition.
Conformational Flexibility and Stereochemical Landscape
The difference in ring size directly translates to a difference in conformational freedom. This is a critical consideration in drug design, as a molecule's shape determines its ability to bind to a biological target.
Tropane Alkaloids: The Flexible Natural Product
The piperidine ring of the tropane skeleton typically adopts a stable chair conformation. This flexibility allows for two distinct orientations for substituents at the C3 position, leading to crucial stereoisomers:
-
3α-tropanol (Tropine): The hydroxyl or ester group is in an axial position.
-
3β-tropanol (Pseudotropine): The substituent is in an equatorial position.
This stereochemistry is pharmacologically decisive. For instance, cocaine, a 3β-substituted tropane, has potent stimulant effects, while its diastereomers are significantly less active.[4] The specific spatial arrangement of the nitrogen atom, the C3 ester, and other functional groups (like the epoxide in scopolamine) is essential for interaction with receptors.[3][7]
3-Azabicyclo[3.1.1]heptane: The Rigid Synthetic Scaffold
The inclusion of the cyclobutane ring makes the 3-azabicyclo[3.1.1]heptane system significantly more rigid and strained. This conformational restriction is not a liability but its greatest asset in medicinal chemistry. It serves as a saturated bioisostere , a non-aromatic scaffold that can mimic the spatial orientation of substituents on an aromatic ring.[5][8]
Specifically, it has been successfully employed as a replacement for meta-substituted benzene and pyridine rings.[9][10] The scaffold holds substituents at the bridgehead positions with an angle and distance that closely approximate those of a meta-substituted arene, but within a three-dimensional, saturated core. This strategy can lead to dramatic improvements in physicochemical properties such as solubility and metabolic stability, while maintaining or even enhancing biological activity.[5][9]
Caption: Bioisosteric mimicry of aromatic rings.
Comparative Data Summary
The following table provides a high-level comparison of the core structural and chemical properties of the two scaffolds.
| Feature | 3-Azabicyclo[3.1.1]heptane | Tropane (8-Azabicyclo[3.2.1]octane) |
| IUPAC Name of Core | 3-azabicyclo[3.1.1]heptane | 8-methyl-8-azabicyclo[3.2.1]octane |
| Molecular Formula (Core) | C₆H₁₁N[11] | C₈H₁₅N |
| Ring System | Fused Pyrrolidine & Cyclobutane | Fused Pyrrolidine & Piperidine[3] |
| Conformational Flexibility | Highly Rigid / Strained | Flexible (Chair Conformation) |
| Natural Occurrence | Primarily Synthetic | Abundant in Nature (e.g., Solanaceae)[2][12] |
| Primary Role in MedChem | Conformationally restricted bioisostere for aromatic rings.[5][9] | Bioactive natural product scaffold (anticholinergic, stimulant).[13] |
| Key Example Application | Rupatidine analogue with improved solubility and metabolic stability.[9] | Scopolamine (antiemetic), Cocaine (stimulant).[2][4] |
Experimental Protocols for Structural Elucidation
The definitive characterization and comparison of these scaffolds rely on a suite of modern analytical techniques. The choice of experiment is driven by the need to unambiguously determine not just connectivity, but also the subtle stereochemical and conformational details that govern function.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the covalent structure, connectivity, and relative stereochemistry of the bicyclic system.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified alkaloid or synthetic compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. The chemical shifts (δ), integration values, and coupling constants (J) of the signals provide information about the electronic environment and neighboring protons for each hydrogen atom in the molecule. The constrained nature of these bicyclic systems often results in complex, non-first-order splitting patterns that are highly informative.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.[14] Further experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
2D NMR (COSY & HSQC/HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin coupling networks, allowing for the tracing of atom connectivity through covalent bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (C-H).
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, crucial for assembling the complete carbon skeleton and assigning quaternary carbons.
-
-
Data Analysis: The combination of these spectra allows for the complete assignment of all proton and carbon signals, confirming the bicyclic framework and the relative orientation of substituents.[15][16]
Causality: NMR is the workhorse of structural elucidation because it provides a detailed picture of the molecule's structure in solution, which is often more biologically relevant than the solid state. The through-bond and through-space correlations are essential for piecing together these complex, non-planar structures.
Protocol 2: X-Ray Crystallography
Objective: To obtain an unambiguous, three-dimensional structure of the molecule in the solid state, including absolute stereochemistry.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. This map is used to solve the structure and refine the atomic positions.
-
Analysis: The final model provides precise bond lengths, bond angles, and torsional angles. For molecules crystallized from a non-racemic mixture, the absolute configuration can often be determined.
Causality: While NMR provides the solution-state structure, X-ray crystallography gives the definitive solid-state conformation.[17] This is the gold standard for confirming stereochemistry and is invaluable for computational studies, providing a validated starting point for modeling receptor-ligand interactions.[7]
Protocol 3: Computational Modeling
Objective: To analyze the conformational landscape, electronic properties, and potential receptor interactions of the scaffolds.
Methodology:
-
Structure Preparation: Build the 3D structure of the molecule in silico. For known compounds, starting coordinates can be imported from crystallographic data.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is particularly important for the more flexible tropane ring system.
-
Geometry Optimization and Energy Calculation: Use quantum mechanics methods (e.g., Density Functional Theory - DFT) to optimize the geometry of the lowest-energy conformers and calculate electronic properties like electrostatic potential maps.[18]
-
Molecular Dynamics (MD) Simulation: To understand the dynamic behavior of the molecule and its interaction with a target protein, place the molecule in a simulated physiological environment (water, ions) and run an MD simulation.[19][20] This allows for the observation of how the ligand-protein complex behaves over time.
Causality: Computational modeling provides insights that are inaccessible through purely experimental means.[21] It allows for the rationalization of observed structure-activity relationships and the predictive design of new molecules with enhanced properties before committing to costly and time-consuming chemical synthesis.
Conclusion: Two Scaffolds, Two Philosophies
The structural comparison of 3-azabicyclo[3.1.1]heptane and tropane alkaloids reveals two distinct philosophies in drug design.
-
Tropane alkaloids represent the classical approach of using privileged natural product scaffolds. Their inherent bioactivity, refined by evolution, provides a rich starting point for drug discovery. Their structural hallmark is the flexible 8-azabicyclo[3.2.1]octane core, whose specific stereochemical presentations are key to their potent pharmacological effects.
-
3-Azabicyclo[3.1.1]heptane epitomizes a modern, rational design strategy. It is a synthetic tool, valued not for its inherent bioactivity, but for its rigid, conformationally defined structure. Its power lies in its ability to act as a 3D bioisostere for flat aromatic systems, offering a clear path to improving the drug-like properties of new chemical entities.
For the medicinal chemist, both are indispensable. The choice between them depends on the objective: leveraging the evolved pharmacology of a natural product or engineering superior physicochemical properties through rational, structure-based design.
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Bedewitz, M. A., et al. (2018). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. MDPI. [Link]
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Mykhailiuk, P. K., et al. (2023). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition. [Link]
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Illuminating the Framework: A Comparative Guide to the X-ray Crystallographic Analysis of 3-Azabicyclo[3.1.1]heptane Derivatives
For researchers, scientists, and drug development professionals navigating the intricate world of medicinal chemistry, the precise three-dimensional architecture of a molecule is paramount. The 3-azabicyclo[3.1.1]heptane scaffold, a conformationally restricted piperidine analog, has emerged as a privileged motif in modern drug discovery. Its rigid framework offers a unique opportunity to orient substituents in well-defined vectors, enabling tailored interactions with biological targets. This guide provides an in-depth, comparative analysis of X-ray crystallography for the structural elucidation of 3-azabicyclo[3.1.1]heptane derivatives, juxtaposed with alternative and complementary analytical techniques. We will delve into the causality behind experimental choices and present supporting data to empower you in selecting the most appropriate methods for your research.
The Gold Standard: Unveiling the Solid-State Structure with X-ray Crystallography
Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[1] It provides a high-resolution snapshot of the molecule in its crystalline state, revealing precise bond lengths, bond angles, and torsional angles. For the rigid 3-azabicyclo[3.1.1]heptane system, this level of detail is invaluable for understanding the impact of substitution on the bicyclic core's geometry and for validating computational models.
One of the key advantages of X-ray crystallography is its ability to unambiguously determine the relative and absolute stereochemistry of chiral centers. In a study on the synthesis of advanced analogs of piperidine, molecular structure analysis of 3-substituted 6-azabicyclo[3.1.1]heptanes revealed that cis isomers are three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer, while trans isomers can be considered as unusual "boat" piperidines.[2] This level of conformational insight is crucial for structure-activity relationship (SAR) studies.
Causality in the Crystalline Realm: Why X-ray Crystallography Excels
The power of X-ray crystallography lies in its direct probing of electron density. The diffraction pattern generated when X-rays pass through a well-ordered crystal is a direct consequence of the arrangement of atoms in the crystal lattice. This fundamental principle allows for the reconstruction of a detailed electron density map, from which the atomic positions can be determined with exceptional precision. For the often-crystalline derivatives of 3-azabicyclo[3.1.1]heptane, this technique provides indisputable evidence of their solid-state conformation.
A Comparative Lens: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides an unparalleled static picture, a comprehensive understanding of a molecule's behavior often requires a multi-faceted analytical approach. Here, we compare X-ray crystallography with two powerful alternatives: Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
| Analytical Technique | Primary Information | State of Matter | Resolution | Key Advantages for 3-Azabicyclo[3.1.1]heptane Derivatives | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Solid (Crystal) | Atomic (<1 Å) | Unambiguous determination of stereochemistry and solid-state conformation.[3] | Requires a suitable single crystal, which can be challenging to grow. Provides a static picture that may not represent the solution-phase conformation. |
| NMR Spectroscopy (NOESY) | Through-space proton-proton proximities, conformational dynamics in solution | Liquid (Solution) | Lower than X-ray | Provides insights into the solution-phase conformation and flexibility, which is often more biologically relevant.[4] | Indirect structural information based on correlations; can be ambiguous for complex spin systems. |
| Computational Modeling (DFT) | Predicted 3D structure, energetic preferences of different conformers | In silico | Theoretical | Can predict the geometry of molecules that are difficult to crystallize or analyze by NMR. Allows for the study of reaction mechanisms and electronic properties.[5] | Accuracy is dependent on the level of theory and basis set used; requires experimental validation.[5] |
In-Depth Comparison:
X-ray Crystallography vs. NMR Spectroscopy
The primary distinction between X-ray crystallography and NMR spectroscopy lies in the state of matter being analyzed. X-ray crystallography reveals the molecular structure in the highly ordered, solid crystalline state, while NMR provides information about the molecule's structure and dynamics in solution.[4] This is a critical distinction, as the conformation of a flexible molecule can differ between the solid and solution phases.
For rigid systems like the 3-azabicyclo[3.1.1]heptane core, the conformations in the solid and solution states are often similar. However, substituents on the nitrogen or the carbon framework can introduce conformational flexibility. In such cases, Nuclear Overhauser Effect (NOE) spectroscopy, a 2D NMR technique, becomes an indispensable tool. NOE correlations arise between protons that are close in space, providing distance constraints that can be used to build a 3D model of the molecule in solution. For bridged bicyclic molecules, the NOESY experiment is a standard approach to determine the relative orientation of substituents by observing correlations with protons on the short or long bridge of the bicycle.[4]
A study on aminobicyclo[3.1.1]heptanes confirmed the 3-dimensional structures of the synthesized compounds using both detailed NMR studies and single-crystal X-ray analysis, highlighting the complementary nature of these techniques.[3]
X-ray Crystallography vs. Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for predicting the three-dimensional structure and energetic properties of molecules. A key advantage of computational methods is their ability to explore the potential energy surface of a molecule and identify the most stable conformers. This can be particularly useful for understanding the conformational preferences of substituted 3-azabicyclo[3.1.1]heptane derivatives.
However, computational models are theoretical and require experimental validation. X-ray crystallography provides the most accurate benchmark for validating the results of computational studies. A study on a bicyclic ortho-aminocarbonitrile derivative demonstrated the consistency between the optimized bond geometry from DFT calculations and the data obtained from single-crystal X-ray diffraction.[5][6] Any discrepancies between the calculated and experimentally determined structures can provide valuable insights into the limitations of the computational model or the influence of crystal packing forces on the solid-state conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction of a 3-Azabicyclo[3.1.1]heptane Derivative
The following is a generalized, step-by-step methodology for the X-ray crystallographic analysis of a novel 3-azabicyclo[3.1.1]heptane derivative.
1. Crystallization:
-
Objective: To grow a single, well-ordered crystal of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in all dimensions).
-
Rationale: The quality of the crystal directly impacts the quality of the diffraction data and the final resolution of the structure. Slow crystal growth is crucial to minimize defects in the crystal lattice.
-
Procedure:
-
Dissolve the purified 3-azabicyclo[3.1.1]heptane derivative in a minimal amount of a suitable solvent or solvent mixture in which it is sparingly soluble at room temperature.
-
Employ a slow crystallization technique. Common methods include:
-
Slow Evaporation: Cover the vessel with a perforated film to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: Place a vial containing the dissolved compound inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
-
Monitor crystal growth over several days to weeks.
-
2. Data Collection:
-
Objective: To mount a suitable crystal and collect a complete set of diffraction data using a single-crystal X-ray diffractometer.
-
Rationale: A complete dataset, with good intensity and resolution, is necessary to accurately determine the electron density and, consequently, the atomic positions.
-
Procedure:
-
Carefully select a single, well-formed crystal under a microscope.
-
Mount the crystal on a goniometer head.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a series of diffraction images at various crystal orientations. The data collection strategy is typically determined automatically by the diffractometer software to ensure completeness and redundancy of the data.
-
3. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the crystal lattice from the diffraction data and refine the atomic parameters to best fit the experimental observations.
-
Rationale: The diffraction pattern contains information about the amplitudes of the scattered X-rays, but not their phases (the "phase problem"). Initial phases must be determined to generate an initial electron density map. Refinement is an iterative process that minimizes the difference between the observed and calculated diffraction data.
-
Procedure:
-
Data Reduction: Process the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).
-
Structure Solution: Solve the phase problem using direct methods or Patterson methods to obtain an initial structural model.
-
Structure Refinement: Iteratively refine the atomic coordinates, displacement parameters, and other model parameters against the experimental data using least-squares methods.
-
Model Validation: Assess the quality of the final model using various metrics, such as the R-factor, goodness-of-fit, and analysis of the residual electron density map.[7]
-
Visualizing the Workflow and Molecular Architecture
To better illustrate the experimental process and the resulting structural information, the following diagrams are provided.
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A Comparative Guide to the Drug-Like Properties of 3-Azabicyclo[3.1.1]heptane Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is perpetual. Among these, saturated bicyclic structures have garnered significant attention as bioisosteres of aromatic rings, aiming to enhance drug-like characteristics.[1] The 3-azabicyclo[3.1.1]heptane core, in particular, has emerged as a promising scaffold, demonstrating potential to improve solubility, lipophilicity, and metabolic stability when substituted for traditional pyridine rings in bioactive compounds.[2][3]
This guide provides a comprehensive assessment of the drug-like properties of 3-azabicyclo[3.1.1]heptane analogs, offering a comparative analysis with alternative scaffolds and detailing the experimental methodologies crucial for their evaluation. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to leverage this unique scaffold in drug discovery programs.
The Strategic Advantage of the 3-Azabicyclo[3.1.1]heptane Scaffold
The rationale for employing saturated bicyclic systems like 3-azabicyclo[3.1.1]heptane lies in their ability to confer a three-dimensional character to otherwise planar molecules. This structural rigidity can lead to more specific interactions with biological targets. Furthermore, replacing flat aromatic systems with C(sp³)-rich isosteres can favorably modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
Studies have shown that incorporating the 3-azabicyclo[3.1.1]heptane core can lead to a dramatic improvement in aqueous solubility and a significant decrease in experimental lipophilicity (logD) compared to their pyridine-containing counterparts.[2] This is a critical advantage, as poor solubility and high lipophilicity are common hurdles in drug development, often leading to suboptimal pharmacokinetic profiles.
Comparative Analysis of Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its in vivo behavior. For 3-azabicyclo[3.1.1]heptane analogs, the most pertinent parameters are lipophilicity (LogP/LogD), aqueous solubility, and the acid dissociation constant (pKa).
| Property | 3-Azabicyclo[3.1.1]heptane Analog (Rupatadine Analog) | Pyridine Analog (Rupatadine) | Significance in Drug Discovery |
| cLogP | 5.2 | 5.1 | Influences absorption, distribution, and metabolism. A balanced LogP (typically 2-5) is often sought.[5] |
| LogD (pH 7.4) | 3.8 | >4.5 | A pH-dependent measure of lipophilicity, crucial for predicting behavior under physiological conditions.[5] |
| Aqueous Solubility | 365 µM | 29 µM | Essential for bioavailability; higher solubility is generally desirable.[5] |
Data sourced from a comparative study on a Rupatadine analog.[2]
The significant increase in aqueous solubility and the reduction in LogD for the 3-azabicyclo[3.1.1]heptane analog highlight the scaffold's potential to mitigate common liabilities associated with aromatic systems.
In Vitro ADME Profiling: A Deeper Dive
Beyond fundamental physicochemical properties, a comprehensive assessment of a compound's interaction with biological systems is necessary. Key in vitro ADME assays provide critical insights into a drug candidate's potential for success.[6]
Cell Permeability and Efflux
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption.[7][8][9] This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium, including the expression of key efflux transporters like P-glycoprotein (P-gp).[][11]
A bidirectional Caco-2 assay, measuring transport from the apical (A) to basolateral (B) side and vice versa, can determine the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).[11] An efflux ratio greater than two is indicative of active efflux, suggesting the compound may be a substrate for transporters like P-gp.[11]
Metabolic Stability
Early assessment of metabolic stability, typically using liver microsomes, is crucial to predict a compound's in vivo half-life.[6] Compounds that are rapidly metabolized will likely have poor bioavailability and a short duration of action. The incorporation of the 3-azabicyclo[3.1.1]heptane scaffold has been shown to dramatically improve metabolic stability in certain contexts.[2]
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are essential.
Protocol 1: Determination of LogD (Shake-Flask Method)
The shake-flask method remains a reliable, albeit lower-throughput, technique for determining lipophilicity.[12]
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Agitate the mixture vigorously to ensure thorough partitioning of the compound between the two phases.
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculate LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol 2: Caco-2 Permeability Assay
This protocol provides a framework for assessing intestinal permeability and identifying potential P-gp substrates.[7][8]
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts in a multi-well plate for approximately 21 days to allow for differentiation and monolayer formation.[]
-
Monolayer Integrity Check: Prior to the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[8]
-
Compound Application:
-
For A to B permeability, add the test compound (e.g., at a concentration of 10 µM) to the apical compartment.[8]
-
For B to A permeability, add the test compound to the basolateral compartment.
-
-
Incubation: Incubate the plates for a defined period, typically 2 hours, at 37°C.[11]
-
Sample Collection and Analysis: At the end of the incubation period, collect samples from the receiver compartment (basolateral for A-B, apical for B-A).
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.[8]
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.[]
-
Efflux Ratio Calculation: Determine the efflux ratio by dividing the Papp(B-A) by the Papp(A-B).[11]
Protocol 3: P-glycoprotein (P-gp) Efflux Assay
To specifically investigate if a compound is a substrate or inhibitor of P-gp, a dedicated efflux assay can be performed.[13][14][15]
Methodology:
-
Cell Seeding: Seed cells with high P-gp expression (e.g., MDCKII-MDR1) in a 96-well plate.[13]
-
Compound Incubation: Pre-incubate the cells with the test compound at various concentrations.
-
Substrate Addition: Add a known fluorescent P-gp substrate (e.g., a fluorogenic P-gp substrate).[13]
-
Incubation and Measurement: Incubate for a specified time, then measure the intracellular fluorescence using a microplate reader.
-
Data Analysis: A decrease in intracellular fluorescence in the presence of the test compound suggests it is a P-gp inhibitor, while no change or a slight increase may indicate it is a substrate. Known P-gp inhibitors like verapamil should be used as controls.[13][16]
Visualizing the Workflow
A systematic approach is crucial for the efficient assessment of drug-like properties.
Caption: Workflow for assessing the drug-like properties of novel chemical entities.
Structure-Activity Relationships and Future Directions
The initial data on 3-azabicyclo[3.1.1]heptane analogs is highly encouraging. Future work should focus on systematically exploring the structure-activity relationships (SAR) to understand how different substitutions on the bicyclic core impact its physicochemical and ADME properties.[17] Computational models can also be developed to predict the properties of novel analogs, thereby guiding synthetic efforts.[18]
By integrating the experimental strategies outlined in this guide, researchers can effectively evaluate the potential of 3-azabicyclo[3.1.1]heptane analogs and accelerate the discovery of new drug candidates with superior properties.
References
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]
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Caco-2 Permeability Assay. Evotec. Available from: [Link]
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Caco-2 cell permeability assay for intestinal absorption. Slideshare. Available from: [Link]
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Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. Available from: [Link]
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P-glycoprotein (Pgp) inhibition assay. BMG Labtech. Available from: [Link]
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Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ResearchGate. Available from: [Link]
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Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy. PubMed. Available from: [Link]
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Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones. ACS Publications. Available from: [Link]
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General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. Available from: [Link]
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P-gp (MDR1) Transporter Assay (ABCB1). BioIVT. Available from: [Link]
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Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Synfacts. Available from: [Link]
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3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. PubMed Central. Available from: [Link]
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Visualized comparison of 3-azabicyclo[3.1.1]heptane and... ResearchGate. Available from: [Link]
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pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. PubMed. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane. The protocols outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance. By synthesizing technical data with field-proven best practices, this guide aims to be the definitive resource for handling this and structurally similar nitrogen-containing heterocyclic compounds.
Core Principle: Hazard-Informed Waste Management
Nitrogen-containing heterocyclic compounds and bicyclic amines are frequently classified as irritants and may pose other health risks.[3][4][5] Therefore, until proven otherwise, 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane should be handled as a hazardous substance. The primary hazards are inferred to be:
These potential hazards dictate that this compound must be treated as hazardous waste, managed through a licensed disposal service, and never be disposed of via sanitary sewer systems.[8][9]
Hazard and Personal Protective Equipment (PPE) Summary
| Hazard Classification | GHS Statement(s) | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation | Chemical-resistant gloves (Nitrile, Neoprene), Lab coat |
| Eye Irritation | H319: Causes serious eye irritation | Safety glasses with side shields or chemical splash goggles |
| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area or chemical fume hood |
This table synthesizes data from analogous compounds.[1][6][7]
Pre-Disposal Protocol: In-Lab Waste Accumulation
Proper disposal begins at the point of generation. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent regulations for the accumulation of hazardous waste in laboratories.[8][10]
Step-by-Step Accumulation Procedure:
-
Designate a Satellite Accumulation Area (SAA): Identify a location within the laboratory, at or near the point of waste generation, to store the waste container.[11] This area must be under the control of laboratory personnel.
-
Select an Appropriate Waste Container:
-
Label the Waste Container:
-
Clearly label the container with the words "Hazardous Waste ".[11]
-
Identify the contents explicitly: "3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane " and list any solvents or other chemicals present in the waste mixture.
-
Indicate the primary hazards using GHS pictograms or other standardized warning conventions (e.g., "Irritant").[11]
-
-
Practice Proper Segregation:
-
Incompatibility: Store the amine waste away from incompatible chemicals, particularly strong oxidizing agents, to prevent potentially violent reactions. Use physical barriers or secondary containment for separation.[8]
-
Waste Streams: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Maintain Container Integrity: Keep the waste container closed at all times except when adding waste. This minimizes the release of vapors and prevents spills.[1]
Disposal Workflow: From Generation to Final Disposition
The following workflow provides a systematic approach to managing waste containing 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane. The process ensures that all waste, whether it is residual product, contaminated labware, or spill cleanup material, is handled safely and in accordance with regulatory standards.
Caption: Disposal decision workflow for 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane.
Final Disposal Methodology
The definitive disposal route for 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane is through a licensed professional waste disposal company or your institution's Environmental Health and Safety (EHS) department.[13][14]
Step-by-Step Disposal Protocol:
-
Do Not Treat Independently: Never attempt to neutralize or treat this chemical waste in the laboratory as a method of disposal.[9] Evaporation in a fume hood is also strictly forbidden.[9]
-
Arrange for Professional Collection: Once the waste container is full or has been in storage for the maximum allowable time (typically 6-12 months depending on regulations), arrange for its collection.[8][10] Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Incineration: The recommended final disposal method for this type of organic compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[14] This ensures the complete destruction of the compound and prevents environmental release.
-
Container Disposal:
-
An "empty" container that held this compound must still be managed as hazardous waste.[9]
-
To be disposed of as regular trash, the container would need to be triple-rinsed with a suitable solvent.[9]
-
Crucially, the rinseate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[9] After rinsing, deface all hazardous labels before discarding the container.[9]
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[14] Remove contaminated clothing. Consult a physician.[14]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Consult a physician.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician immediately.[14]
-
-
Spill Cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[14]
-
Wear Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection. For large spills, respiratory protection may be necessary.[14]
-
Contain and Absorb: Use an inert, non-combustible absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or shovel the absorbed material into a designated hazardous waste container.[7][14] Avoid creating dust.[14]
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department in accordance with institutional policy.
-
By adhering to these scientifically grounded and regulation-aligned procedures, you can ensure the safe and responsible management of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane waste, protecting yourself, your colleagues, and the environment.
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Daniels Health. (2021, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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Medical Laboratory Observer. (2019, June 10). Laboratory Waste Management: The New Regulations. [Link]
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Capot Chemical. (2024, January 7). MSDS of exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine. [Link]
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Angene Chemical. (2022, November 13). Safety Data Sheet: 6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride. [Link]
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Personal protective equipment for handling 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane
Comprehensive Safety and Handling Guide: 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane
This document provides essential safety and logistical information for the handling and disposal of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. The following protocols and recommendations are synthesized from established best practices for handling structurally similar bicyclic amines and benzylamine compounds, providing a robust framework for risk mitigation.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Bicyclic Amine Core: Bicyclic aliphatic amines are noted for their rigid three-dimensional structures, which are increasingly utilized in drug design to enhance both pharmacodynamic and pharmacokinetic properties.[1] However, the amine functionality itself presents inherent risks. Amines are typically alkaline and can be corrosive or irritating to skin and eyes.[2]
-
Benzylamine Moiety: Benzylamine is a known irritant to the eyes, skin, and respiratory tract.[3][4] It is also flammable and can react violently with strong oxidizing agents.[3] Symptoms of exposure can include headaches, nausea, and skin irritation.[3]
Based on these structural analogs, it is prudent to treat 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane as a compound that is potentially:
-
Irritating to the skin and eyes.
-
Harmful if inhaled or swallowed.
-
Flammable.
A thorough, site-specific risk assessment should be conducted before handling this compound, taking into account the quantities being used and the specific experimental procedures.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical for minimizing exposure. The following table outlines the recommended PPE for handling 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Tightly fitting safety goggles and a face shield (minimum 8-inch).[5] | Protects against splashes and vapors that can cause serious eye irritation or damage.[4] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before each use.[5] | Prevents skin contact, which can lead to irritation or absorption of the chemical.[4][6] |
| Body | A complete chemical-resistant suit or a lab coat with a PVC apron.[5][6] | Provides a barrier against spills and splashes, protecting the underlying clothing and skin. |
| Respiratory | Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors) should be used.[3][6] | Minimizes the inhalation of potentially harmful vapors that can cause respiratory tract irritation.[3] |
dot
Caption: Personal Protective Equipment Workflow.
Operational Plan: Safe Handling from Receipt to Use
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and accidents.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5]
-
Keep the container tightly closed when not in use.[5]
Handling Procedures
-
Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible.[6]
-
Ventilation: All handling of 3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Dispensing: When transferring or dispensing the chemical, use caution to avoid splashes and the generation of aerosols.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing vapors or mists.[5][6]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][6]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
